RG-102240
Description
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Structure
3D Structure
Propriétés
IUPAC Name |
N'-tert-butyl-N'-(3,5-dimethylbenzoyl)-2-ethyl-3-methoxybenzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O3/c1-8-18-19(10-9-11-20(18)28-7)21(26)24-25(23(4,5)6)22(27)17-13-15(2)12-16(3)14-17/h9-14H,8H2,1-7H3,(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYYXITIZXRMPSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC=C1OC)C(=O)NN(C(=O)C2=CC(=CC(=C2)C)C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3041114 | |
| Record name | RheoSwitch ligand 1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3041114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Mechanism of Action of RG-102240: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
RG-102240 is a synthetic, non-steroidal ecdysone analog that functions as a potent activator ligand for the RheoSwitch Therapeutic System® (RTS®), a highly regulated inducible gene expression platform. This system allows for the precise control of therapeutic gene expression in a dose-dependent manner, offering a sophisticated approach for gene and cell therapies. The mechanism of action of this compound is centered on its ability to activate a chimeric ecdysone receptor complex, thereby initiating the transcription of a target gene. This guide provides a comprehensive overview of the molecular mechanism, quantitative data, experimental protocols, and relevant signaling pathways associated with this compound.
Core Mechanism of Action: The RheoSwitch® Therapeutic System
The RheoSwitch® system is a two-component inducible gene expression system that relies on the heterodimerization of two chimeric nuclear receptors derived from the insect ecdysone receptor (EcR) and its partner, the ultraspiracle protein (USP), a homolog of the vertebrate retinoid X receptor (RXR).[1][2]
System Components:
-
Chimeric Ecdysone Receptor (EcR): The ligand-binding domain (LBD) of a mutant insect EcR is fused to a GAL4 DNA-binding domain. This component is responsible for recognizing and binding to the activator ligand, this compound.
-
Chimeric Retinoid X Receptor (RXR): The EF domain of a chimeric human RXR is fused to a transcriptional activation domain, such as VP16.[2]
-
Inducible Promoter: A promoter sequence containing GAL4 upstream activation sequences (UAS) that is placed upstream of the therapeutic gene of interest.
Mechanism of Induction:
-
Inactive State (Absence of this compound): In the absence of the activator ligand, the EcR-RXR heterodimer is either not formed or exists in a conformation that does not efficiently bind to the UAS in the inducible promoter. This results in the recruitment of corepressor proteins, leading to the silencing of the target gene.
-
Active State (Presence of this compound): When this compound is introduced, it binds to the ligand-binding domain of the chimeric EcR. This binding induces a conformational change in the EcR protein, leading to the stable formation of the EcR-RXR heterodimer.
-
Transcriptional Activation: The activated heterodimer then binds with high affinity to the GAL4 UAS elements in the inducible promoter. The VP16 activation domain of the chimeric RXR recruits the basal transcription machinery, including RNA polymerase II and other coactivator proteins, to initiate the transcription of the downstream therapeutic gene.
This "on/off" switch allows for tight, dose-dependent control over the expression of the therapeutic protein. Discontinuation of this compound results in the dissociation of the ligand from the receptor, leading to the cessation of gene transcription.
Quantitative Data
The activity of the RheoSwitch® system, activated by ligands such as this compound and its clinical analog veledimex, has been quantified in various preclinical and clinical studies.
| Parameter | Value | Cell Line/System | Reference |
| This compound Binding Affinity (IC50) | |||
| Wild-type Ecdysone Receptor | 85 nM | In vitro | [3] (From initial search) |
| A110P Mutant Ecdysone Receptor | 13 nM | In vitro | [3] (From initial search) |
| Veledimex Dose-Response in Glioblastoma (Clinical Trial) | |||
| Veledimex Dose | 10 mg/m²/day | Human | [4] |
| Median Overall Survival (mOS) | 23 days (vehicle) | Human | [4] |
| mOS with Veledimex (10 mg/m²/day) | 65% survival at Day 85 | Human | [4] |
| Veledimex Dose | 30 mg/m²/day | Human | [4] |
| mOS with Veledimex (30 mg/m²/day) | 65% survival at Day 85 | Human | [4] |
Signaling Pathways and Experimental Workflows
Ecdysone Receptor-Mediated Gene Activation
The core mechanism of this compound is the activation of the chimeric ecdysone receptor to induce gene expression.
Caption: this compound activates the EcR-RXR heterodimer, leading to gene transcription.
Downstream Signaling of an Induced Therapeutic Protein: Example of IL-12
In a clinical application, the RheoSwitch® system, activated by the ligand veledimex, is used to control the expression of Interleukin-12 (IL-12) for cancer immunotherapy. The downstream effects are therefore dictated by the IL-12 signaling pathway.
Caption: IL-12 signaling cascade initiated by the induced therapeutic protein.
Experimental Workflow for Quantifying Gene Induction
A typical workflow to quantify the induction of a target gene by this compound involves cell culture, treatment, RNA extraction, reverse transcription, and quantitative PCR.
Caption: Workflow for measuring this compound-mediated gene induction.
Experimental Protocols
Ecdysone Receptor Reporter Gene Assay
This assay is used to determine the potency and efficacy of this compound in activating the RheoSwitch® system.[3][5][6][7][8]
1. Cell Culture and Transfection:
- Culture a suitable mammalian cell line (e.g., HEK293, CHO) in appropriate growth medium.
- Co-transfect the cells with three plasmids:
- An expression vector for the chimeric EcR (e.g., pGAL4-EcR).
- An expression vector for the chimeric RXR (e.g., pVP16-RXR).
- A reporter plasmid containing a luciferase gene under the control of a GAL4-responsive promoter (e.g., pUAS-Luc).
- Include a control plasmid (e.g., expressing β-galactosidase) for transfection efficiency normalization.
- Allow cells to recover for 24 hours post-transfection.
2. Compound Treatment:
- Prepare a serial dilution of this compound in the appropriate vehicle (e.g., DMSO).
- Aspirate the medium from the transfected cells and replace it with a fresh medium containing the different concentrations of this compound.
- Include a vehicle-only control (0 µM this compound).
- Incubate the cells for 24-48 hours.
3. Luciferase Assay:
- Wash the cells with phosphate-buffered saline (PBS).
- Lyse the cells using a suitable lysis buffer.
- Transfer the cell lysate to a luminometer plate.
- Add luciferase substrate and measure the luminescence using a luminometer.
- Measure the β-galactosidase activity of the cell lysates for normalization.
4. Data Analysis:
- Normalize the luciferase activity to the β-galactosidase activity for each sample.
- Plot the normalized luciferase activity against the concentration of this compound.
- Determine the EC50 value (the concentration of this compound that produces 50% of the maximal response) from the dose-response curve.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol is used to quantify the level of mRNA of the target gene induced by this compound.[9][10][11][12]
1. RNA Extraction:
- Culture cells containing the RheoSwitch® system and the target gene.
- Treat the cells with different concentrations of this compound for a specified time.
- Harvest the cells and extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen) or a TRIzol-based method.
- Assess the quality and quantity of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis.
2. Reverse Transcription (cDNA Synthesis):
- Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme (e.g., SuperScript III, Invitrogen) and oligo(dT) or random primers.
- Typically, 1 µg of total RNA is used per reaction.
- Incubate the reaction mixture according to the manufacturer's protocol.
3. Quantitative PCR:
- Prepare a qPCR reaction mixture containing:
- cDNA template
- Forward and reverse primers specific for the target gene
- A fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe (e.g., TaqMan probe)
- qPCR master mix (containing DNA polymerase, dNTPs, and buffer)
- Also, prepare reactions for a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
- Perform the qPCR reaction in a real-time PCR cycler using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
4. Data Analysis:
- Determine the cycle threshold (Ct) value for the target gene and the housekeeping gene in each sample.
- Normalize the Ct value of the target gene to the Ct value of the housekeeping gene (ΔCt).
- Calculate the fold change in gene expression relative to the untreated control using the 2-ΔΔCt method.
- Generate a dose-response curve by plotting the fold change in gene expression against the concentration of this compound.
Conclusion
This compound is a key component of the RheoSwitch® Therapeutic System®, enabling precise and dose-dependent control of gene expression. Its mechanism of action, centered on the activation of a chimeric ecdysone receptor, provides a robust and titratable "on/off" switch for therapeutic gene production. The quantitative data from preclinical and clinical studies demonstrate the potential of this system for various therapeutic applications, particularly in gene and cell therapies where controlled protein expression is critical. The experimental protocols outlined provide a framework for the further investigation and characterization of this compound and other activator ligands for this innovative gene expression platform.
References
- 1. Regulated intratumoral expression of IL-12 using a RheoSwitch Therapeutic System® (RTS®) gene switch as gene therapy for the treatment of glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Regulated intratumoral expression of IL-12 using a RheoSwitch Therapeutic System® (RTS®) gene switch as gene therapy for the treatment of glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. New reporter gene assays for detecting natural and synthetic molting hormone agonists using yeasts expressing ecdysone receptors of various insects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A luciferase reporter assay for ecdysone agonists using HEK293T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. stackscientific.nd.edu [stackscientific.nd.edu]
- 10. oaepublish.com [oaepublish.com]
- 11. researchgate.net [researchgate.net]
- 12. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
RG-102240: A Synthetic Ecdysone Analog for Inducible Gene Expression
A Technical Guide for Researchers and Drug Development Professionals
Introduction
RG-102240 is a non-steroidal, diacylhydrazine-based ecdysone analog that has emerged as a potent and specific ligand for the ecdysone receptor (EcR). This synthetic molecule mimics the action of the natural insect molting hormone, 20-hydroxyecdysone (20E), by activating the EcR, a ligand-inducible transcription factor. The EcR forms a heterodimer with the ultraspiracle protein (USP), the insect homolog of the vertebrate retinoid X receptor (RXR). Upon ligand binding, the EcR/USP complex undergoes a conformational change, binds to specific DNA sequences known as ecdysone response elements (EcREs), and recruits coactivator proteins to initiate the transcription of target genes.
Unlike natural ecdysteroids, this compound exhibits enhanced metabolic stability and cell permeability, making it a valuable tool for applications requiring precise temporal and dose-dependent control of gene expression. Its minimal pleiotropic effects in mammalian cells have positioned it as a key component of inducible gene expression systems, often referred to as "gene switches," for basic research, drug discovery, and potentially gene therapy. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative biological data, and detailed experimental protocols for its characterization.
Quantitative Data Summary
The biological activity of this compound is primarily defined by its binding affinity to the ecdysone receptor and its potency in inducing gene expression. The following tables summarize the key quantitative data for this compound.
| Parameter | Receptor | Value | Assay Type | Reference |
| IC50 | Wild-type Choristoneura fumiferana EcR (CfEcR) | 85 nM | Competitive Binding Assay | [1] |
| IC50 | A110P mutant Choristoneura fumiferana EcR (CfEcR) | 13 nM | Competitive Binding Assay | [1] |
Note: The IC50 value represents the concentration of this compound required to displace 50% of a radiolabeled ligand from the ecdysone receptor in a competitive binding assay. A lower IC50 value indicates a higher binding affinity.
Signaling Pathway and Mechanism of Action
This compound functions as an agonist of the ecdysone receptor. The signaling cascade initiated by this compound in a typical ecdysone-inducible system is depicted below.
Caption: this compound signaling pathway in an inducible gene expression system.
Description of the Signaling Pathway:
-
Cellular Entry: Being a lipophilic molecule, this compound readily crosses the cell membrane.
-
Receptor Binding: Inside the cell, this compound binds to the ligand-binding domain (LBD) of the ecdysone receptor (EcR), which is present as a heterodimer with the ultraspiracle protein (USP).
-
Conformational Change and Nuclear Translocation: Ligand binding induces a conformational change in the EcR/USP heterodimer, leading to its activation. This active complex translocates to the nucleus if it is not already there.
-
DNA Binding: In the nucleus, the activated complex binds to specific DNA sequences called ecdysone response elements (EcREs) located in the promoter region of the target gene.
-
Transcriptional Activation: The DNA-bound complex recruits transcriptional co-activators, leading to the initiation of transcription of the downstream target gene.
-
Protein Expression: The resulting messenger RNA (mRNA) is then translated into the desired protein.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (IC50) of this compound for the ecdysone receptor.
Caption: Workflow for a competitive radioligand binding assay.
Methodology:
-
Receptor Preparation: Prepare a source of the EcR/USP heterodimer. This can be a crude cell lysate from insect cells (e.g., Sf9 cells) overexpressing both proteins, or purified recombinant EcR and USP proteins.
-
Radioligand: A radiolabeled ecdysteroid with high affinity for the EcR, typically [³H]Ponasterone A, is used as the tracer.
-
Competitive Binding:
-
In a series of tubes or wells, a constant amount of the receptor preparation and a fixed concentration of the radiolabeled ligand (typically at or below its Kd) are added.
-
Increasing concentrations of unlabeled this compound are then added to the tubes. A control tube with no unlabeled competitor (total binding) and a tube with a large excess of unlabeled ligand (non-specific binding) are also included.
-
The reaction is incubated at an appropriate temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.
-
-
Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the free radioligand. A common method is rapid filtration through a glass fiber filter, which retains the receptor-ligand complex. The filter is then washed with cold buffer to remove unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.
-
Data Analysis: The percentage of specific binding of the radioligand is calculated for each concentration of this compound. A competition curve is generated by plotting the percentage of specific binding against the logarithm of the this compound concentration. The IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand, is determined from this curve using non-linear regression analysis.
Ecdysone-Inducible Reporter Gene Assay
This assay measures the functional potency (EC50) of this compound in inducing gene expression.
Caption: Workflow for an ecdysone-inducible reporter gene assay.
Methodology:
-
Cell Culture and Transfection:
-
Mammalian cells that do not endogenously express the ecdysone receptor (e.g., HEK293, CHO) are cultured under standard conditions.
-
The cells are co-transfected with three plasmids:
-
An expression vector for the ecdysone receptor (EcR).
-
An expression vector for the ultraspiracle protein (USP) or its mammalian homolog, RXR.
-
A reporter plasmid containing a reporter gene (e.g., firefly luciferase, SEAP) under the control of a minimal promoter and multiple copies of the ecdysone response element (EcRE).
-
-
-
Compound Treatment: After transfection (typically 24 hours), the cells are treated with a range of concentrations of this compound. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The cells are incubated with the compound for a period sufficient to allow for reporter gene expression (typically 24-48 hours).
-
Cell Lysis and Reporter Assay:
-
The cells are washed and then lysed to release the cellular contents, including the reporter protein.
-
The activity of the reporter protein is measured. For a luciferase reporter, a luciferin substrate is added, and the resulting luminescence is measured using a luminometer.
-
-
Data Analysis: The reporter activity (e.g., relative light units) is plotted against the logarithm of the this compound concentration. A dose-response curve is fitted to the data using non-linear regression to determine the EC50 value, which is the concentration of this compound that produces 50% of the maximal response.
Conclusion
This compound is a well-characterized synthetic ecdysone analog that serves as a powerful tool for the precise control of gene expression in various research and development settings. Its high affinity for the ecdysone receptor, coupled with its favorable pharmacokinetic properties, makes it a superior alternative to natural ecdysteroids for use in inducible gene switch systems. The detailed experimental protocols provided in this guide offer a framework for the robust characterization of this compound and other ecdysone analogs, facilitating their effective implementation in a wide range of applications, from fundamental studies of gene function to the development of novel therapeutic strategies.
References
An In-Depth Technical Guide to the Core Principles of the RheoSwitch® Inducible System
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the RheoSwitch® Therapeutic System (RTS®), a powerful tool for inducible gene expression. The content herein is intended to equip researchers, scientists, and drug development professionals with a thorough understanding of the system's core principles, quantitative performance, and practical application.
Core Principle and Mechanism of Action
The RheoSwitch® Therapeutic System is a synthetic, ligand-inducible gene regulation platform designed for the precise and tunable control of gene expression in mammalian cells. The system's foundation lies in the molecular machinery of the insect molting hormone, ecdysone, and its cognate receptor. By harnessing and re-engineering these components, the RheoSwitch® system offers a robust "on/off" switch for a gene of interest, triggered by a small molecule activator ligand that is otherwise biologically inert in mammals.
The system is comprised of three key components:
-
Two Fusion Proteins:
-
Ligand-Inducible Transcription Factor: This protein consists of a modified ecdysone receptor (EcR) ligand-binding domain fused to a GAL4 DNA-binding domain.
-
Co-activation Partner: This protein is a fusion of a chimeric retinoid X receptor (RXR) with the potent VP16 transcriptional activation domain.
-
-
Inducible Promoter: This is a synthetic promoter containing GAL4 upstream activating sequences (UAS) to which the GAL4 DNA-binding domain of the ligand-inducible transcription factor binds.
-
Activator Ligand: A non-steroidal, diacylhydrazine-based small molecule, such as veledimex (INXN-1001) or RSL1, that specifically binds to the modified EcR ligand-binding domain.
In the absence of the activator ligand, the two fusion proteins are expressed but do not form a stable heterodimer capable of activating transcription. This results in a very low basal expression level of the target gene, effectively keeping the system in the "off" state. Upon administration of the activator ligand, the ligand binds to the EcR domain of the ligand-inducible transcription factor. This binding event induces a conformational change that promotes the stable heterodimerization of the two fusion proteins. The resulting complex then binds to the GAL4 UAS in the inducible promoter and, through the potent VP16 activation domain, robustly recruits the transcriptional machinery to initiate and drive the expression of the downstream gene of interest, switching the system to the "on" state. The level of gene expression can be modulated by titrating the concentration of the activator ligand.[1][2][3][4][5][6]
Below is a diagram illustrating the signaling pathway of the RheoSwitch® inducible system.
Quantitative Data Presentation
The performance of the RheoSwitch® system is characterized by its low basal expression and high, dose-dependent induction of the target gene. The following tables summarize quantitative data from various studies utilizing the RheoSwitch® system to control the expression of Interleukin-12 (IL-12), a potent anti-tumor cytokine.
Table 1: In Vitro Dose-Dependent Induction of Murine IL-12 in 4T1 Cells [7]
| Activator Ligand (veledimex) Conc. (µM) | Multiplicity of Infection (MOI) | Fold Change in mIL-12a RNA Expression (Mean ± SD) | mIL-12p70 Protein Expression (pg/mL) (Mean ± SD) |
| 0 (control) | 45,000 | 1.0 ± 0.0 | Undetectable |
| 0.0025 | 45,000 | ~100 ± 20 | ~500 ± 100 |
| 0.025 | 45,000 | ~500 ± 100 | ~2000 ± 400 |
| 0.25 | 45,000 | ~1500 ± 300 | ~4000 ± 800 |
| 2.5 | 45,000 | ~2000 ± 400 | ~5000 ± 1000 |
Table 2: In Vivo Dose-Dependent Induction of IL-12 mRNA in a GL-261 Glioma Model [3][8]
| Veledimex Dose (mg/m²/day) | Mean Tumor IL-12 mRNA (copies/µg RNA) |
| 0 (vehicle) | < 1,000 |
| 10 | ~10,000 |
| 30 | ~50,000 |
| 100 | ~100,000 |
Table 3: Pharmacodynamic Response to Veledimex in Recurrent Glioblastoma Patients [9]
| Veledimex Dose | Peak Serum IL-12 (pg/mL) | Peak Serum IFN-γ (pg/mL) | Median Overall Survival (months) |
| 10 mg | ~5 | ~20 | 7.6 |
| 20 mg | ~10 | ~40 | 12.7 |
| 30 mg | >10 | >50 | Not Reported |
| 40 mg | >10 | >50 | Not Reported |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of the RheoSwitch® system. Below are generalized protocols for key experiments. It is recommended to optimize these protocols for specific cell types and experimental goals.
Vector Construction
This protocol outlines the general steps for cloning a gene of interest (GOI) into a RheoSwitch® expression vector, such as pNEBR-X1Hygro.
-
Insert Preparation:
-
Amplify the GOI coding sequence by PCR. Design primers to introduce unique restriction enzyme sites at the 5' and 3' ends that are compatible with the multiple cloning site (MCS) of the pNEBR-X1Hygro vector (e.g., HindIII and NotI).[10]
-
Include a Kozak consensus sequence (GCCACC) upstream of the start codon for efficient translation initiation.
-
Digest the purified PCR product and the pNEBR-X1Hygro vector with the selected restriction enzymes.
-
Purify the digested insert and vector fragments using gel electrophoresis and a gel extraction kit.[11][12]
-
-
Ligation:
-
Set up a ligation reaction with the digested insert and vector at an appropriate molar ratio (e.g., 3:1 insert to vector).
-
Use T4 DNA ligase and incubate at the recommended temperature and time.
-
-
Transformation:
-
Transform the ligation mixture into competent E. coli cells.
-
Plate the transformed cells on LB agar plates containing ampicillin for selection of colonies containing the pNEBR-X1Hygro plasmid.
-
-
Colony Screening and Verification:
-
Screen individual colonies by colony PCR using primers flanking the MCS or by restriction digestion of miniprep DNA.
-
Confirm the sequence of the inserted GOI by Sanger sequencing.
-
Generation of Stable Cell Lines
This protocol describes the generation of a stable cell line co-expressing the RheoSwitch® receptor proteins and the inducible GOI.
-
Transfection:
-
Co-transfect the host cell line with the RheoSwitch® receptor plasmid (e.g., pNEBR-R1, which may contain a selection marker like neomycin resistance) and the inducible GOI expression vector (e.g., pNEBR-X1Hygro, containing hygromycin resistance).[10]
-
Use a high-efficiency transfection reagent suitable for the chosen cell line.
-
-
Selection:
-
Approximately 48 hours post-transfection, begin selection by adding the appropriate antibiotics to the culture medium (e.g., G418 for neomycin resistance and/or hygromycin B).[13][14][15][16]
-
The optimal antibiotic concentration should be determined beforehand by performing a kill curve on the parental cell line.
-
Replace the selection medium every 3-4 days.
-
-
Isolation of Clonal Populations:
-
Expansion and Validation:
-
Expand the clonal populations and screen for ligand-inducible expression of the GOI by RT-qPCR or Western blot after treatment with the activator ligand.
-
Select clones with low basal expression and high induction levels for further experiments.
-
Luciferase Reporter Assay
A luciferase reporter assay is a common method to validate the functionality and quantify the induction characteristics of the RheoSwitch® system.
-
Cell Seeding and Transfection:
-
Seed the stable cell line expressing the RheoSwitch® components and a luciferase reporter gene in a 96-well plate.
-
Alternatively, for transient assays, co-transfect the cells with the RheoSwitch® receptor plasmid and the luciferase reporter plasmid.
-
-
Induction:
-
Prepare a serial dilution of the activator ligand (e.g., veledimex) in the culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of the activator ligand. Include a vehicle-only control for determining basal expression.
-
Incubate the cells for a specified period (e.g., 24-48 hours) to allow for luciferase expression.
-
-
Cell Lysis:
-
Luminescence Measurement:
-
Add the luciferase assay reagent, containing the luciferin substrate, to each well.[19][20]
-
Immediately measure the luminescence using a luminometer.
-
If using a dual-luciferase system, add the second reagent to quench the firefly luciferase signal and activate the Renilla luciferase, then measure the second signal.[17][18]
-
-
Data Analysis:
-
Normalize the experimental luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number.
-
Calculate the fold induction by dividing the normalized luciferase activity of the induced samples by that of the uninduced (vehicle control) sample.
-
Mandatory Visualizations
The following diagrams provide a visual representation of the RheoSwitch® system's signaling pathway and a typical experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Combined immunotherapy with controlled interleukin-12 gene therapy and immune checkpoint blockade in recurrent glioblastoma: An open-label, multi-institutional phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
- 6. Regulated intratumoral expression of IL-12 using a RheoSwitch Therapeutic System® (RTS®) gene switch as gene therapy for the treatment of glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scitechnol.com [scitechnol.com]
- 8. Regulated intratumoral expression of IL-12 using a RheoSwitch Therapeutic System® (RTS®) gene switch as gene therapy for the treatment of glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ATIM-15. A PHASE 1 STUDY OF Ad-RTS-hIL-12 + VELEDIMEX IN ADULTS WITH RECURRENT GLIOBLASTOMA: DOSE DETERMINATION WITH UPDATED OVERALL SURVIVAL - PMC [pmc.ncbi.nlm.nih.gov]
- 10. neb.com [neb.com]
- 11. neb.com [neb.com]
- 12. Traditional Cloning Basics | Thermo Fisher Scientific - US [thermofisher.com]
- 13. home.sandiego.edu [home.sandiego.edu]
- 14. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 15. knowledge.lonza.com [knowledge.lonza.com]
- 16. Stable Cell Line Generation | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. assaygenie.com [assaygenie.com]
- 18. kirschner.med.harvard.edu [kirschner.med.harvard.edu]
- 19. Luciferase Assay System Protocol [promega.de]
- 20. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
RG-102240 CAS number and molecular weight
An In-depth Technical Guide to RG-102240: An Ecdysone Receptor Ligand for Inducible Gene Expression
For researchers, scientists, and drug development professionals, the ability to precisely control gene expression is a cornerstone of modern biological research. Inducible gene expression systems offer a powerful tool to study gene function, validate drug targets, and develop therapeutic strategies. This guide provides a comprehensive overview of this compound, a key small molecule activator for the RheoSwitch® Therapeutic System, an ecdysone-inducible gene expression platform.
Core Compound Data: this compound
This compound, also known as RSL1, is a synthetic diacylhydrazine-based ligand for the insect ecdysone receptor (EcR). Its chemical and physical properties are summarized below.
| Property | Value |
| CAS Number | 162326-49-0 |
| Molecular Weight | 382.5 g/mol |
| Molecular Formula | C₂₃H₃₀N₂O₃ |
| Chemical Name | 2-Ethyl-3-methoxybenzoic acid 2-(3,5-dimethylbenzoyl)-2-(1,1-dimethylethyl)hydrazide |
| Synonyms | RSL1, RheoSwitch Ligand 1 |
| Solubility | Soluble in DMSO and ethanol |
| Purity | ≥98% (HPLC) |
| Storage | Store at -20°C |
Mechanism of Action: The Ecdysone-Inducible System
The power of this compound lies in its role as a specific activator of a modified ecdysone receptor, a technology adapted from the insect molting process for use in mammalian cells. This system provides tight, dose-dependent control over the expression of a target gene with minimal off-target effects. In the absence of this compound, the system remains in a repressed state, preventing transcription of the gene of interest. Upon introduction of this compound, the transcriptional machinery is activated, leading to robust gene expression.
The core components of this system are:
-
Receptor Plasmids: These vectors constitutively express two fusion proteins:
-
A modified ecdysone receptor (EcR) fused to a DNA-binding domain (e.g., GAL4).
-
The retinoid X receptor (RXR) fused to a transcriptional activation domain (e.g., VP16).
-
-
Expression Plasmid: This vector contains the gene of interest downstream of a promoter with response elements that are recognized by the EcR/RXR heterodimer.
When this compound is introduced, it binds to the ligand-binding domain of the EcR protein. This binding event induces a conformational change that promotes the heterodimerization of the EcR and RXR fusion proteins. This complex then binds to the response elements in the expression plasmid, recruiting the necessary transcriptional machinery to initiate the expression of the target gene.
A Technical Guide to Inducible Gene Regulation Using the Gene Switch Ligand RG-102240
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of RG-102240 in Gene Expression Systems
This compound is a synthetic small molecule that functions as a potent and specific gene switch ligand. It is designed for use in inducible gene expression systems, which are powerful tools in molecular biology for controlling the expression of a specific gene of interest.[1] Unlike therapeutic agents that modulate endogenous gene pathways, this compound's primary application is as a laboratory reagent to externally control the "on" or "off" state of a pre-engineered genetic circuit.
The available information indicates that this compound is a semi-synthetic ecdysteroid.[1] This strongly suggests its use in ecdysone-inducible expression systems. These systems are valued for their high specificity and low background expression in mammalian cells, as mammalian cells do not naturally produce or respond to ecdysteroids. This technical guide will provide an in-depth overview of the principles, protocols, and applications of such a system, using this compound as the activating ligand.
The Ecdysone-Inducible Gene Expression System
The power of the ecdysone-inducible system lies in its modularity and its reliance on components not found in mammals. The system typically consists of two main components delivered to a host cell, often via plasmids or viral vectors:
-
The Receptor Vector: This vector expresses a modified ecdysone receptor (EcR) and its heterodimerization partner, the retinoid X receptor (RXR). The ligand-binding domain of the EcR is specifically engineered to recognize and bind to a synthetic ligand like this compound.
-
The Response Vector: This vector contains the gene of interest (GOI) downstream of a promoter that is controlled by an Ecdysone Response Element (EcRE).
The system remains inactive until the inducing ligand is introduced.
Signaling Pathway for Gene Induction
The mechanism of action is a straightforward signaling cascade initiated by the introduction of this compound.
Caption: Mechanism of this compound-induced gene expression.
Quantitative Data Presentation
Precise control over the level and timing of gene expression is a key advantage of inducible systems. The following tables present hypothetical data from experiments designed to characterize the performance of an ecdysone-inducible system activated by this compound.
Table 1: Dose-Dependent Response of a Reporter Gene to this compound
| Concentration of this compound (nM) | Reporter Gene Activity (Relative Luminescence Units) |
| 0 (Control) | 1.5 ± 0.3 |
| 0.1 | 15.7 ± 2.1 |
| 1 | 120.4 ± 15.6 |
| 10 | 850.2 ± 55.3 |
| 100 | 1560.8 ± 98.9 |
| 1000 | 1610.5 ± 105.2 |
Data represents mean ± standard deviation from three independent experiments. This is example data.
Table 2: Time Course of Induced Gene Expression
| Time After Induction with 100 nM this compound (Hours) | mRNA Level of Gene of Interest (Fold Change over Control) |
| 0 | 1.0 |
| 2 | 5.2 ± 0.8 |
| 4 | 25.6 ± 3.4 |
| 8 | 78.3 ± 9.1 |
| 12 | 115.9 ± 12.5 |
| 24 | 95.4 ± 11.8 |
| 48 | 35.1 ± 5.5 |
Data represents mean ± standard deviation from qPCR analysis. This is example data.
Experimental Protocols and Workflows
Successful implementation of an inducible system requires careful planning and execution. The following section details a generalized protocol for using the this compound system and a visual workflow.
Generalized Experimental Workflow
Caption: Workflow for using an this compound inducible system.
Detailed Protocol: Induction of a Gene of Interest in a Stable HEK293 Cell Line
This protocol assumes the prior establishment of a stable cell line containing both the receptor and response vectors for the ecdysone-inducible system.
Materials:
-
Stable HEK293 cell line harboring the ecdysone-inducible system.
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Pen-Strep).
-
This compound stock solution (e.g., 1 mM in DMSO).
-
Phosphate-Buffered Saline (PBS).
-
6-well tissue culture plates.
-
Reagents for downstream analysis (e.g., RNA extraction kit, lysis buffer for Western blot).
Procedure:
-
Cell Seeding:
-
One day prior to induction, seed the stable HEK293 cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment (e.g., 5 x 10^5 cells per well).
-
Incubate overnight at 37°C, 5% CO2.
-
-
Preparation of Induction Medium:
-
Prepare a working solution of this compound by diluting the 1 mM stock in complete growth medium. For a final concentration of 100 nM in a 2 mL well volume, add 0.2 µL of the 1 mM stock to 2 mL of medium.
-
Prepare a control medium containing the same concentration of DMSO as the induction medium (e.g., 0.01% DMSO).
-
Vortex gently to mix.
-
-
Induction:
-
Aspirate the old medium from the cells.
-
Gently wash the cells once with 2 mL of sterile PBS.
-
Aspirate the PBS.
-
Add 2 mL of the prepared induction medium (containing this compound) to the appropriate wells.
-
Add 2 mL of the control medium (containing only DMSO) to the control wells.
-
Return the plate to the incubator (37°C, 5% CO2).
-
-
Harvesting and Analysis:
-
At the desired time point post-induction (e.g., 24 hours), remove the plate from the incubator.
-
For RNA analysis: Aspirate the medium, wash with PBS, and add 1 mL of TRIzol reagent or lysis buffer from an RNA extraction kit directly to the well. Proceed with RNA extraction according to the manufacturer's protocol.
-
For protein analysis: Aspirate the medium, wash with cold PBS, and add 100-200 µL of appropriate lysis buffer (e.g., RIPA buffer with protease inhibitors). Scrape the cells, transfer the lysate to a microfuge tube, and proceed with protein quantification and Western blot analysis.
-
Conclusion
This compound serves as a specific and efficient molecular switch for controlling gene expression in engineered laboratory systems. While it does not directly regulate endogenous genes for therapeutic purposes, its utility in research and preclinical drug development is significant. Ecdysone-inducible systems, activated by ligands like this compound, allow for the precise study of gene function, validation of drug targets, and controlled production of recombinant proteins. This technical guide provides the foundational knowledge for researchers to effectively implement this powerful technology in their work.
References
Applications of Non-Steroidal Ecdysone Agonists in Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-steroidal ecdysone agonists are synthetic compounds that mimic the action of the insect molting hormone, 20-hydroxyecdysone (20E). These molecules have emerged as invaluable tools in various research fields due to their high specificity and potent biological activity. Initially developed for their insecticidal properties, their applications have expanded to sophisticated molecular biology techniques, including inducible gene expression systems for functional genomics and gene therapy research. This guide provides a comprehensive overview of the core applications of non-steroidal ecdysone agonists, with a focus on their practical implementation in a research setting.
Core Applications in Research
The research applications of non-steroidal ecdysone agonists primarily fall into two main categories:
-
Insect Pest Management Research: These compounds are highly effective and selective insecticides, making them ideal for studying insect physiology, toxicology, and for the development of integrated pest management (IPM) strategies. Their mode of action, which involves the disruption of the molting process, provides a specific target for insecticide development.[1][2][3]
-
Inducible Gene Expression Systems: The ecdysone receptor (EcR) and its heterodimeric partner, Ultraspiracle (USP), form a ligand-activated transcription factor complex. This system has been harnessed to create powerful and tightly regulated gene switches for use in mammalian and plant cells. These systems offer low basal expression and high inducibility, making them superior to some other inducible systems.[4][5][6]
Key Non-Steroidal Ecdysone Agonists
The most widely studied and utilized non-steroidal ecdysone agonists belong to the diacylhydrazine (DAH) class of chemicals. The following table summarizes the key characteristics of the most prominent compounds.
| Compound | Common Abbreviation | Primary Target Insect Order | Key Research Applications |
| Tebufenozide | RH-5992 | Lepidoptera | Insecticide efficacy studies, inducible gene expression.[2][7] |
| Methoxyfenozide | RH-2485 | Lepidoptera | Potent insecticide, high-affinity ligand for EcR binding studies.[8] |
| Halofenozide | RH-0345 | Coleoptera, Lepidoptera | Broader spectrum insecticide studies.[3] |
| Chromafenozide | ANS-118 | Lepidoptera | Insecticide and partial ecdysone receptor agonist/antagonist studies. |
Quantitative Data: Potency of Non-Steroidal Ecdysone Agonists
The following tables summarize the biological activity of key non-steroidal ecdysone agonists from various studies. EC50 values represent the concentration of the agonist that elicits a half-maximal response in in vitro assays (e.g., reporter gene expression), while LC50 values represent the lethal concentration that causes 50% mortality in insect bioassays.
Table 1: In Vitro Activity (EC50 Values)
| Compound | Cell Line | Assay Type | EC50 (nM) | Reference |
| Methoxyfenozide | Plodia interpunctella EcR:USP | Binding Assay (Kd) | 0.5 | [9] |
| Tebufenozide | Drosophila melanogaster BII | Reporter Gene Assay | Varies by analog | [10] |
| Chromafenozide | Sf9 | Luciferase Reporter Assay | 0.01-0.1 (antagonistic) | [11] |
Table 2: In Vivo Activity (LC50 Values)
| Compound | Insect Species | Bioassay Method | LC50 (ppm) | Reference |
| Tebufenozide | Spodoptera frugiperda | Diet Bioassay | < 500 | [12] |
| Methoxyfenozide | Spodoptera frugiperda | Diet Bioassay | < 500 | [12] |
| Methomyl | Spodoptera frugiperda | Leaf Bioassay | 18 - 73 | [13] |
| Chlorpyrifos-ethyl | Spodoptera frugiperda | Leaf Bioassay | 199 - 377 | [13] |
Signaling Pathway
Non-steroidal ecdysone agonists exert their effects by binding to the ligand-binding domain of the ecdysone receptor (EcR). This binding event stabilizes the heterodimerization of EcR with its partner, Ultraspiracle (USP), the insect homolog of the retinoid X receptor (RXR). The activated EcR/USP complex then binds to specific DNA sequences called ecdysone response elements (EcREs) in the promoter regions of target genes, initiating a transcriptional cascade that leads to the physiological effects of molting.
Caption: Ecdysone signaling pathway activated by a non-steroidal agonist.
Experimental Protocols
Ecdysone-Inducible Gene Expression in Mammalian Cells (HEK293)
This protocol describes the transient transfection of HEK293 cells to express a reporter gene (e.g., luciferase) under the control of an ecdysone-inducible promoter.
Materials:
-
HEK293 cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Ecdysone-inducible expression vectors:
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Non-steroidal ecdysone agonist (e.g., Tebufenozide or Methoxyfenozide) dissolved in a suitable solvent (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Luciferase assay reagent
-
Luminometer
Methodology:
-
Cell Seeding: The day before transfection, seed HEK293 cells in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
Transfection:
-
Co-transfect the cells with the receptor plasmid (pERV3) and the reporter plasmid (pEGSH-Luc) using a suitable transfection reagent according to the manufacturer's instructions.
-
Include a control well with a constitutively expressing reporter plasmid (e.g., CMV-Luc) to normalize for transfection efficiency.
-
-
Induction: 24 hours post-transfection, replace the medium with fresh medium containing the non-steroidal ecdysone agonist at the desired final concentration (e.g., 1-10 µM). Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the cells for 24-48 hours to allow for reporter gene expression.
-
Cell Lysis:
-
Wash the cells once with PBS.
-
Add 100 µL of 1X cell lysis buffer to each well and incubate for 5-10 minutes at room temperature with gentle shaking.
-
-
Luciferase Assay:
-
Data Analysis: Normalize the luciferase activity of the induced samples to the control samples.
Caption: Workflow for ecdysone-inducible gene expression.
Insect Bioassay: Leaf-Dip Method for Lepidopteran Larvae
This protocol is a standard method for determining the insecticidal activity (LC50) of a non-steroidal ecdysone agonist against leaf-feeding insect larvae.[17][18][19][20]
Materials:
-
Third-instar larvae of a susceptible lepidopteran species (e.g., Spodoptera frugiperda)
-
Fresh, untreated host plant leaves (e.g., cotton or corn)
-
Non-steroidal ecdysone agonist
-
Acetone (or other suitable solvent)
-
Triton X-100 (or other surfactant)
-
Distilled water
-
Petri dishes
-
Filter paper
-
Forceps
Methodology:
-
Preparation of Test Solutions:
-
Prepare a stock solution of the non-steroidal ecdysone agonist in acetone.
-
Prepare a series of serial dilutions of the stock solution.
-
For each dilution, create an aqueous solution containing a small amount of surfactant (e.g., 0.01% Triton X-100) to ensure even leaf coverage. Prepare a control solution with only water and surfactant.
-
-
Leaf Treatment:
-
Using forceps, dip a fresh leaf into each test solution for 10-20 seconds, ensuring complete coverage.
-
Allow the leaves to air dry completely.
-
-
Bioassay Setup:
-
Place a piece of moistened filter paper in the bottom of each Petri dish.
-
Place one treated leaf in each Petri dish.
-
Introduce a set number of larvae (e.g., 10-20) into each dish.
-
-
Incubation: Maintain the Petri dishes at a constant temperature and humidity (e.g., 25°C and 60% RH) with a set photoperiod.
-
Mortality Assessment:
-
Record larval mortality at 24, 48, and 72 hours post-treatment.
-
Larvae are considered dead if they do not move when gently prodded with a fine brush.
-
-
Data Analysis:
-
Correct for control mortality using Abbott's formula if necessary.
-
Perform a probit analysis to calculate the LC50 value and its 95% confidence limits.
-
Caption: Workflow for an insect leaf-dip bioassay.
Conclusion
Non-steroidal ecdysone agonists are versatile and powerful tools for a wide range of research applications. Their high specificity for the ecdysone receptor makes them excellent candidates for the development of targeted insecticides and provides a robust and tightly controlled system for inducible gene expression. The detailed protocols and data presented in this guide offer a solid foundation for researchers and scientists to effectively utilize these compounds in their experimental endeavors. As research continues, the applications of these unique molecules are likely to expand further, solidifying their importance in both fundamental and applied biological sciences.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Ecdysone agonists: mechanism and importance in controlling insect pests of agriculture and forestry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ecdysone-inducible gene expression in mammalian cells and transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ecdysone-inducible gene expression in mammalian cells and transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholar.dlu.edu.vn [scholar.dlu.edu.vn]
- 7. Comparative effects of a non-steroidal ecdysone agonist RH-5992 and 20-hydroxyecdysone in a lepidopteran cell line (IAL-PID2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lethal and sublethal effects of methoxyfenozide on the development, survival and reproduction of the fall armyworm, Spodoptera frugiperda (J. E. Smith) (Lepidoptera: Noctuidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. assaygenie.com [assaygenie.com]
- 10. invivogen.com [invivogen.com]
- 11. par.nsf.gov [par.nsf.gov]
- 12. journals.flvc.org [journals.flvc.org]
- 13. orbi.uliege.be [orbi.uliege.be]
- 14. Bicistronic expression of ecdysone-inducible receptors in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Luciferase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Bioassay for monitoring insecticide toxicity in Bemisia tabaci populations [protocols.io]
- 19. Leaf dip bioassay [bio-protocol.org]
- 20. entomoljournal.com [entomoljournal.com]
RG-102240: A Technical Guide for Inducible Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
RG-102240, also known as RheoSwitch® Ligand 1 (RSL1), is a synthetic, non-steroidal ecdysone receptor (EcR) agonist.[1] It has been utilized as a potent and specific inducer for gene expression in systems employing a modified ecdysone receptor. This technical guide provides an in-depth overview of this compound, including its mechanism of action, supplier information, and a generalized experimental framework for its application in research.
Supplier and Purchasing Information
This compound was previously available from major life science suppliers such as R&D Systems and Tocris Bioscience; however, this product has been discontinued by these vendors.[1][2] Several smaller chemical suppliers may still list this compound, though availability for research purposes may be limited. Researchers interested in acquiring this compound may need to investigate custom synthesis or inquire with companies specializing in rare chemicals.
Core Mechanism of Action: The Ecdysone-Inducible System
This compound functions as a chemical inducer in a bipartite gene expression system that hijacks the molecular machinery of insect metamorphosis. The natural ligand for this system is the insect steroid hormone 20-hydroxyecdysone (20E).[3] this compound mimics the action of 20E to control the expression of a target gene.
The key components of this system are:
-
A Modified Ecdysone Receptor (EcR): A chimeric receptor, often composed of the ligand-binding domain of an insect EcR, a DNA-binding domain from another protein (like GAL4), and a transcriptional activation domain (like VP16).
-
A Heterodimeric Partner: The Ultraspiracle protein (USP) or its vertebrate homolog, the Retinoid X Receptor (RXR).
-
An Inducible Promoter: A promoter sequence containing Ecdysone Response Elements (EcREs) that is placed upstream of the gene of interest.
Upon introduction into the system, this compound binds to the EcR, inducing a conformational change that promotes the formation of a heterodimer with USP/RXR. This complex then binds to the EcREs in the promoter, driving the transcription of the downstream gene. This system is noted for its low basal activity in the absence of the inducer and the high levels of gene expression achieved upon induction.
Signaling Pathway
The signaling cascade initiated by this compound to induce gene expression is a direct pathway involving receptor dimerization and transcriptional activation.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Weight | 382.5 g/mol |
| Molecular Formula | C₂₃H₃₀N₂O₃ |
| CAS Number | 162326-49-0 |
| Synonyms | RSL1, N'-tert-butyl-N'-(3,5-dimethylbenzoyl)-2-ethyl-3-methoxybenzohydrazide |
| Solubility | Soluble in DMSO |
| Purity | ≥98% (as per former suppliers) |
Experimental Protocols
General Experimental Workflow for Inducible Gene Expression
-
Cell Line/Organism Preparation:
-
Transfect or generate a stable cell line (or transgenic organism) that co-expresses the chimeric ecdysone receptor and the gene of interest under the control of an EcRE-containing promoter.
-
Include appropriate controls, such as cells expressing the reporter construct but not the receptor, and cells with the complete system but not treated with the inducer.
-
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in a suitable solvent, such as DMSO, to create a high-concentration stock solution (e.g., 10-100 mM).
-
Store the stock solution at -20°C as recommended by former suppliers.
-
-
Induction of Gene Expression:
-
Culture the engineered cells or organisms under standard conditions.
-
Dilute the this compound stock solution in culture medium to the desired final concentration. The optimal concentration should be determined empirically through a dose-response experiment.
-
Replace the existing medium with the medium containing this compound.
-
-
Incubation:
-
Incubate the cells or organisms for a sufficient period to allow for transcription and translation of the target gene. The incubation time will vary depending on the gene of interest and the experimental endpoint (e.g., 24-72 hours).
-
-
Analysis of Gene Expression:
-
Harvest the cells or tissues at the end of the incubation period.
-
Analyze the expression of the gene of interest using appropriate techniques, such as:
-
Quantitative PCR (qPCR): To measure mRNA levels.
-
Western Blotting or ELISA: To measure protein levels.
-
Enzyme Activity Assays: If the expressed protein is an enzyme.
-
Fluorescence Microscopy or Flow Cytometry: If the expressed protein is fluorescent.
-
-
Concluding Remarks
This compound represents a valuable tool for the precise control of gene expression in research settings. While its discontinued status from major suppliers presents a logistical challenge, the underlying ecdysone-inducible technology remains a powerful and well-validated system. The information provided in this guide serves as a comprehensive resource for researchers interested in the application of this technology.
References
Safety and Handling of RG-102240 in the Laboratory: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive technical information on the safe handling and laboratory use of RG-102240, a non-steroidal ecdysone receptor (EcR) agonist. This compound is a valuable tool for researchers utilizing inducible gene expression systems. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this document combines available chemical and biological data with general safety principles for handling analogous chemical compounds.
Chemical and Physical Properties
This compound, with the chemical name N'-tert-butyl-N'-(3,5-dimethylbenzoyl)-2-ethyl-3-methoxybenzohydrazide, is a diacylhydrazine derivative. Its properties are summarized in the table below.
| Property | Value |
| Chemical Formula | C₂₃H₃₀N₂O₃ |
| Molecular Weight | 382.5 g/mol |
| Appearance | White to off-white solid (typical for diacylhydrazines) |
| Solubility | Soluble in DMSO and ethanol[1] |
| Storage | Store at -20°C[1] |
Safety and Handling
As a specific Safety Data Sheet for this compound is not publicly available, a conservative approach to handling is recommended, based on data for similar hydrazine derivatives.
Hazard Identification
Based on the safety data for analogous compounds like 1,2-diacetylhydrazine and 1,2-diphenylhydrazine, this compound should be handled as a compound with the following potential hazards:
-
Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[2]
-
Skin and Eye Irritation: May cause skin and serious eye irritation.[2][3]
-
Respiratory Irritation: May cause respiratory irritation.[4]
-
Carcinogenicity: Some hydrazine derivatives are considered to be possibly carcinogenic to humans.[5][6]
Recommended Precautions
The following handling procedures are recommended to minimize exposure:
| Precaution Category | Recommended Action |
| Engineering Controls | Work in a well-ventilated laboratory, preferably within a chemical fume hood, especially when handling the solid compound or preparing stock solutions. |
| Personal Protective Equipment (PPE) | Wear a standard laboratory coat, safety glasses with side shields or goggles, and chemical-resistant gloves (e.g., nitrile rubber).[4] |
| Hygiene Practices | Avoid inhalation of dust. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[3][4] |
| Spill and Waste Disposal | In case of a spill, avoid generating dust. Collect the spilled material using appropriate methods (e.g., wet wipe for small spills) and place it in a sealed container for disposal. Dispose of waste in accordance with local, state, and federal regulations for chemical waste. |
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Mechanism of Action and Signaling Pathway
This compound functions as an agonist for the ecdysone receptor (EcR), a nuclear receptor. In arthropods, the natural ligand for EcR is the steroid hormone 20-hydroxyecdysone (20E). The binding of an agonist like this compound to EcR initiates a cascade of gene expression. EcR forms a heterodimer with the Ultraspiracle protein (USP), the insect homolog of the vertebrate retinoid X receptor (RXR).[7] This heterodimer binds to specific DNA sequences known as ecdysone response elements (EcREs) in the promoter regions of target genes, thereby activating their transcription.[8][9]
Figure 1. Simplified signaling pathway of this compound via the ecdysone receptor.
Experimental Protocols
This compound is primarily used as an inducer in mammalian gene expression systems that have been engineered to include the ecdysone receptor.
Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Under sterile conditions in a laminar flow hood, weigh out the desired amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM). This compound is soluble up to 100 mM in DMSO.[1]
-
Vortex the solution until the this compound is completely dissolved.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Induction of Gene Expression in Mammalian Cells
Objective: To induce the expression of a target gene in a mammalian cell line stably expressing the ecdysone receptor and a reporter gene under the control of an ecdysone-responsive promoter.
Materials:
-
Mammalian cell line engineered with the ecdysone-inducible system
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates or flasks
Procedure:
-
Seed the cells in the appropriate cell culture vessel and allow them to attach and grow to the desired confluency (typically 70-90%).
-
Dilute the this compound stock solution in complete cell culture medium to the final desired working concentration. The optimal concentration should be determined empirically for each cell line and promoter construct but typically ranges from 1 µM to 10 µM.
-
Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubate the cells for the desired induction period (e.g., 24-48 hours). The optimal induction time will vary depending on the target gene and the experimental endpoint.
-
After the induction period, the cells can be harvested for downstream analysis, such as qRT-PCR to measure target gene mRNA levels, Western blotting to detect protein expression, or a reporter assay (e.g., luciferase, GFP) to measure promoter activity.
Figure 2. General workflow for this compound-induced gene expression.
Conclusion
This compound is a potent and specific inducer for ecdysone-based inducible gene expression systems. While it is a valuable research tool, appropriate safety precautions must be taken due to the lack of a specific SDS. By following the handling guidelines and experimental protocols outlined in this guide, researchers can safely and effectively utilize this compound in their laboratory work. It is imperative to always consult your institution's safety office for guidance on handling and disposal of research chemicals.
References
- 1. rndsystems.com [rndsystems.com]
- 2. 1,2-Diacetylhydrazine 98 3148-73-0 [sigmaaldrich.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. beta.lakeland.edu [beta.lakeland.edu]
- 7. Ecdysone receptor - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. sdbonline.org [sdbonline.org]
Methodological & Application
Application Notes and Protocols for RG-102240-Mediated In Vitro Gene Expression
Audience: Researchers, scientists, and drug development professionals.
Introduction:
RG-102240 is a synthetic, non-steroidal ecdysone analog that functions as a potent activator of the ecdysone receptor (EcR) complex. In mammalian cells engineered to express the EcR and its heterodimeric partner, the retinoid X receptor (RXR), this compound can induce the expression of a target gene placed under the control of an ecdysone-responsive promoter. This inducible gene expression system offers a powerful tool for the temporal and dose-dependent control of gene expression in vitro, minimizing off-target effects and allowing for precise study of gene function. This compound does not cause significant changes in endogenous gene expression in commonly used cell lines such as HEK293, making it a highly specific inducer for engineered systems.
Signaling Pathway and Experimental Workflow
The underlying principle of the this compound inducible system is the ligand-dependent activation of a chimeric transcription factor. The system typically consists of two components stably or transiently expressed in the host cells: a vector expressing the ecdysone receptor (EcR) and the retinoid X receptor (RXR), and a reporter vector containing the gene of interest downstream of a promoter with ecdysone response elements (EcREs).
In the absence of an ecdysone agonist, the EcR-RXR heterodimer does not activate transcription. Upon introduction of this compound, the ligand binds to the ligand-binding domain of the EcR, causing a conformational change that recruits co-activators and initiates transcription of the target gene.
Caption: this compound signaling pathway for inducible gene expression.
The experimental workflow for a typical in vitro gene expression assay using this compound involves cell culture, transfection with the necessary expression vectors, induction with this compound, and subsequent analysis of the expressed gene product.
Caption: General experimental workflow for this compound mediated gene expression.
Experimental Protocols
The following protocols are generalized procedures based on common practices for ecdysone receptor-based inducible systems. Researchers should optimize these protocols for their specific cell lines and experimental goals.
1. Cell Culture and Transfection
This protocol is designed for HEK293 cells, a commonly used cell line for such assays.
-
Materials:
-
HEK293 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
EcR and RXR expression vector (e.g., pCMV-EcR and pCMV-RXR)
-
Reporter vector with Gene of Interest (GOI) under an EcRE promoter (e.g., pEcRE-GOI-Luciferase)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
96-well or 24-well tissue culture plates
-
-
Procedure:
-
Seed HEK293 cells in the desired culture plate to achieve 70-80% confluency on the day of transfection.
-
Prepare the transfection complexes according to the manufacturer's protocol for your chosen transfection reagent. A typical ratio for co-transfection is 1:1 for the EcR/RXR and reporter vectors.
-
Add the transfection complexes to the cells and incubate for 24-48 hours at 37°C in a CO₂ incubator.
-
2. Induction of Gene Expression with this compound
-
Materials:
-
This compound (Soluble to 100 mM in DMSO and ethanol)
-
Transfected cells from the previous step
-
Fresh cell culture medium
-
-
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the this compound stock solution in fresh culture medium to the desired final concentrations (e.g., ranging from 0.01 nM to 10 µM). Include a vehicle control (DMSO only).
-
Remove the transfection medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubate the cells for 24-72 hours to allow for gene expression. The optimal incubation time should be determined empirically.
-
3. Quantification of Gene Expression (Luciferase Reporter Assay)
This protocol assumes the use of a luciferase reporter gene.
-
Materials:
-
Induced cells in a 96-well plate
-
Luciferase assay reagent (e.g., Promega Luciferase Assay System)
-
Luminometer
-
-
Procedure:
-
Equilibrate the 96-well plate and the luciferase assay reagent to room temperature.
-
Remove the culture medium from the wells.
-
Add cell lysis buffer to each well and incubate according to the manufacturer's instructions to ensure complete cell lysis.
-
Add the luciferase assay substrate to each well.
-
Measure the luminescence using a luminometer. The light output is proportional to the amount of expressed luciferase.
-
Data Presentation
The following tables represent hypothetical data to illustrate the expected results from experiments using the this compound inducible system.
Table 1: Dose-Response of this compound on Luciferase Gene Expression
| This compound Concentration (µM) | Relative Luciferase Units (RLU) | Fold Induction (over Vehicle) |
| 0 (Vehicle) | 150 ± 25 | 1.0 |
| 0.001 | 300 ± 40 | 2.0 |
| 0.01 | 1,500 ± 150 | 10.0 |
| 0.1 | 15,000 ± 1,200 | 100.0 |
| 1 | 75,000 ± 6,500 | 500.0 |
| 10 | 80,000 ± 7,000 | 533.3 |
Table 2: Time Course of this compound-Induced Gene Expression
| Incubation Time (hours) | Relative Luciferase Units (RLU) at 1 µM this compound |
| 0 | 150 ± 20 |
| 6 | 5,000 ± 450 |
| 12 | 25,000 ± 2,100 |
| 24 | 75,000 ± 6,800 |
| 48 | 78,000 ± 7,100 |
| 72 | 76,500 ± 6,900 |
Table 3: Specificity of this compound Induction
| Cell Line | Treatment (1 µM) | Relative Luciferase Units (RLU) |
| HEK293 (Parental) | Vehicle | 140 ± 22 |
| HEK293 (Parental) | This compound | 145 ± 25 |
| HEK293 (EcR/RXR + EcRE-Luc) | Vehicle | 155 ± 30 |
| HEK293 (EcR/RXR + EcRE-Luc) | This compound | 76,000 ± 7,000 |
Application Notes and Protocols for RG-102240 in Inducible Gene Expression In Vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
RG-102240 is a synthetic, non-steroidal ecdysone analog that functions as a potent activator ligand for ecdysone receptor (EcR)-based inducible gene expression systems.[1] This system offers a powerful tool for the precise temporal and spatial control of gene expression in vivo, a critical requirement for functional genomics, drug discovery, and gene therapy applications. The EcR-based system, often referred to as the RheoSwitch Therapeutic System (RTS®) in commercial contexts, provides a high degree of specificity with minimal off-target effects, as the ecdysone receptor and its ligand are not endogenous to mammalian systems.[1][2]
These application notes provide a comprehensive overview of the use of this compound for in vivo inducible gene expression, including the underlying mechanism, key components of the system, and detailed protocols for its application in animal models. While direct in vivo quantitative data for this compound is limited in publicly available literature, data from the closely related and clinically evaluated activator ligand, veledimex, will be used as a proxy to provide guidance on experimental design and expected outcomes.
Mechanism of Action
The this compound-inducible system is a two-component system that relies on the ligand-dependent activation of a chimeric ecdysone receptor. The key components are:
-
Receptor Vector: This vector constitutively expresses a modified ecdysone receptor (EcR) and the retinoid X receptor (RXR). These two proteins form a heterodimer that functions as the ligand-dependent transcription factor.
-
Expression Vector: This vector contains the gene of interest (GOI) under the control of a synthetic promoter that includes ecdysone response elements (EcREs).
In the absence of this compound, the EcR-RXR heterodimer may bind to the EcRE but remains transcriptionally inactive, often associated with co-repressor proteins, ensuring low basal expression of the GOI. Upon administration of this compound, the ligand binds to the ligand-binding domain of the EcR, inducing a conformational change in the heterodimer. This change leads to the recruitment of co-activator proteins and the initiation of transcription of the downstream gene of interest.
Data Presentation
Quantitative data on the in vivo performance of ecdysone receptor-based systems is crucial for experimental design. The following tables summarize key parameters based on studies using the activator ligand veledimex, which is expected to have a similar performance profile to this compound.
Table 1: In Vivo Dose-Response of Activator Ligand (Veledimex) in Mice
| Activator Ligand Dose (mg/m²/day) | Target Gene | Animal Model | Induction Level | Reference |
| 10 | Interleukin-12 (IL-12) | GL-261 Glioma Mice | Significant increase in tumor IL-12 mRNA and protein | [2][3] |
| 30 | Interleukin-12 (IL-12) | GL-261 Glioma Mice | Dose-related increase in tumor IL-12 mRNA and protein | [2][3] |
Table 2: Pharmacokinetic and Safety Profile of a Related Activator (Veledimex)
| Parameter | Value | Species | Notes | Reference |
| Blood-Brain Barrier Penetration | Yes | Mice, Cynomolgus Monkeys | Allows for regulation of gene expression in the central nervous system. | [2][3] |
| Safety | Well-tolerated | Humans (in clinical trials) | MTD not reached at 160 mg in a Phase I study. | [4] |
| Control | Reversible | Mice | Discontinuation of veledimex resulted in a return to baseline gene expression levels. | [2][3] |
Experimental Protocols
The following are detailed protocols for key experiments involving the use of the this compound inducible system for in vivo gene expression.
Protocol 1: In Vivo Gene Expression Induction in a Xenograft Mouse Model
This protocol describes the intratumoral delivery of the system components via an adenoviral vector and subsequent induction of gene expression with this compound.
Materials:
-
Recombinant adenovirus encoding the receptor and expression cassettes (Ad-RTS-GOI)
-
This compound
-
Vehicle for this compound (e.g., sterile water, appropriate buffer)
-
Tumor-bearing mice (e.g., nude mice with subcutaneous xenografts)
-
Standard animal handling and injection equipment
Procedure:
-
Animal Preparation: Once tumors reach a predetermined size (e.g., 5-10 days post-implantation), randomize animals into treatment and control groups.
-
Vector Administration:
-
On day 0, administer a single intratumoral injection of Ad-RTS-GOI at a predetermined viral particle (vp) concentration (e.g., 1 x 10¹⁰ vp).
-
The control group should receive a control vector or vehicle.
-
-
Inducer Preparation:
-
Prepare a stock solution of this compound in a suitable vehicle. The concentration should be calculated based on the desired dose for the animals (e.g., a dose equivalent to 10 or 30 mg/m²/day of veledimex).
-
-
Induction of Gene Expression:
-
Starting on day 1, administer this compound to the treatment group via the appropriate route (e.g., oral gavage, intraperitoneal injection). The administration should be performed daily for the desired induction period.
-
The control group should receive the vehicle alone.
-
-
Monitoring and Analysis:
-
Monitor tumor growth and animal health daily.
-
At selected time points (e.g., 24, 48, 72 hours post-induction), sacrifice a subset of animals from each group.
-
Harvest tumors and other relevant tissues for analysis of GOI expression (e.g., qPCR for mRNA levels, Western blot or ELISA for protein levels).
-
Protocol 2: Generation of a Stable, Inducible Cell Line for In Vivo Studies
For long-term in vivo studies, it is often advantageous to use stably transfected cells that carry the inducible gene expression system.
Materials:
-
Mammalian cell line of choice
-
Receptor plasmid (e.g., pERV3)
-
Expression plasmid containing the GOI (e.g., pEGSH-GOI)
-
Transfection reagent
-
Selection antibiotic (e.g., G418 or Puromycin)
-
This compound
-
Cell culture reagents and equipment
Procedure:
-
Co-transfection: Co-transfect the receptor and expression plasmids into the chosen cell line using a suitable transfection reagent.
-
Selection: 48 hours post-transfection, begin selection with the appropriate antibiotic to select for cells that have successfully integrated the plasmids.
-
Clonal Expansion: Isolate and expand individual antibiotic-resistant colonies.
-
Screening for Inducibility:
-
Plate each clone in a multi-well plate.
-
Treat a subset of wells for each clone with a range of this compound concentrations (e.g., 0.1 to 10 µM) for 24-48 hours.
-
Lyse the cells and perform an assay to measure the expression of the GOI (e.g., luciferase assay, qPCR, Western blot).
-
-
Selection of Optimal Clone: Select the clone that exhibits the lowest basal expression and the highest induction ratio in response to this compound.
-
In Vivo Implantation: Once a suitable clone is identified and expanded, these cells can be used for in vivo studies, such as subcutaneous or orthotopic implantation into immunocompromised mice. Gene expression can then be induced at any time point by administering this compound to the animals as described in Protocol 1.
Mandatory Visualizations
The following diagrams provide visual representations of the key concepts and workflows described in these application notes.
References
- 1. Ecdysone-inducible gene expression in mammalian cells and transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulated intratumoral expression of IL-12 using a RheoSwitch Therapeutic System® (RTS®) gene switch as gene therapy for the treatment of glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ecdysone-Inducible Mammalian Expression System | Creative BioMart [heterologous.creativebiomart.net]
- 4. ascopubs.org [ascopubs.org]
Application Notes and Protocols for Dosing and Administration of Novel Compounds in Animal Models with Reference to RG-102240
Disclaimer: Specific dosing and administration data for RG-102240 in animal models is not publicly available. The following application notes and protocols provide a general framework for determining the appropriate dosing and administration of a novel research compound, using the principles of preclinical animal studies. This compound, also known as RSL1, is a synthetic ecdysteroid that acts as a gene switch ligand for inducible gene expression systems, specifically as a ligand for the ecdysone receptor (EcR).[1] Its primary application is in controlling the transcription of a target gene in vitro and in vivo.
Introduction to Drug Administration in Animal Models
The administration of any substance to laboratory animals requires meticulous planning to ensure the welfare of the animal and the validity of the scientific data.[2][3] The choice of administration route and the dosage are critical components of experimental design and can significantly impact the absorption, distribution, metabolism, and excretion (ADME) of the compound.[2] Common routes of administration are broadly classified as enteral (via the gastrointestinal tract), parenteral (bypassing the gastrointestinal tract), and topical.[4][5]
General Routes of Administration in Animal Models
The selection of an appropriate administration route depends on various factors, including the physicochemical properties of the compound, the desired site of action, the required rate of absorption, and the condition of the animal.[4]
| Route of Administration | Description | Advantages | Disadvantages | Common Animal Models |
| Enteral | ||||
| Oral (PO) | Administration through the mouth, either by mixing with food/water or by gavage.[4][5] | Convenient, economical, and generally safe.[4] | Variable absorption, potential for gastric irritation, and first-pass metabolism.[4] | Mouse, Rat, Guinea Pig, Rabbit, Dog, Cat, Macaque, Swine, Sheep[6] |
| Parenteral | ||||
| Intravenous (IV) | Direct injection into a vein.[2] | Rapid onset of action and 100% bioavailability.[2] | Requires skill, risk of infection, and potential for adverse reactions. | Mouse, Rat, Guinea Pig, Rabbit, Dog, Cat, Macaque, Swine, Sheep[6] |
| Intraperitoneal (IP) | Injection into the peritoneal cavity.[6] | Large surface area for absorption, suitable for larger volumes. | Risk of injecting into organs, potential for irritation and peritonitis.[6] | Mouse, Rat |
| Subcutaneous (SC) | Injection into the loose connective tissue beneath the skin.[2] | Suitable for sustained release formulations and larger volumes. | Slower absorption compared to IV or IP, potential for local irritation. | Mouse, Rat, Guinea Pig, Hamster, Ferret, Rabbit, Dog, Cat, Macaque, Swine, Sheep[6] |
| Intramuscular (IM) | Injection into a muscle.[2] | Rapid absorption from aqueous solutions. | Limited volume, potential for pain and muscle damage.[2][6] | Larger species (Rat, Guinea Pig, Rabbit, Dog, Cat, Macaque, Swine, Sheep)[6] |
| Topical | ||||
| Epicutaneous | Application directly onto the skin.[2] | Localized effect, avoids first-pass metabolism. | Limited absorption for systemic effects, potential for skin irritation. | All species |
Protocol for Establishing a Dosing Regimen for a Novel Compound
The following is a generalized protocol for determining the appropriate dose and administration route for a new compound like this compound in an animal model.
3.1. Preliminary Assessment
-
Literature Review: Gather all available information on the compound's physicochemical properties, in vitro potency and cytotoxicity, and any existing data from similar compounds. For this compound, the key information is its role as an ecdysone receptor ligand.[1]
-
Formulation Development: Develop a suitable vehicle for the administration of the compound. The vehicle should be non-toxic and should not interfere with the biological activity of the compound.
3.2. Acute Toxicity and Dose-Ranging Studies
-
Objective: To determine the maximum tolerated dose (MTD) and to identify a range of doses for efficacy studies.
-
Procedure:
-
Select a small number of animals for each dose group.
-
Administer single, escalating doses of the compound via the chosen route(s) of administration.
-
Observe the animals closely for signs of toxicity for a predetermined period.
-
Record all clinical signs, body weight changes, and any mortality.
-
Perform a gross necropsy on all animals at the end of the study.
-
3.3. Pharmacokinetic (PK) Studies
-
Objective: To understand the ADME profile of the compound.
-
Procedure:
-
Administer a single dose of the compound to a group of animals.
-
Collect blood samples at multiple time points.
-
Analyze the plasma samples to determine the concentration of the compound over time.
-
Calculate key PK parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).
-
3.4. Efficacy Studies
-
Objective: To evaluate the biological effect of the compound in a relevant animal model of the disease or biological system of interest.
-
Procedure:
-
Based on the toxicity and PK data, select a range of doses and a dosing schedule.
-
Administer the compound to the treatment group(s) and a vehicle control to the control group.
-
Monitor the animals for the desired biological response. For this compound, this would likely involve measuring the expression of the target gene under the control of the inducible system.
-
Visualizations
References
- 1. rndsystems.com [rndsystems.com]
- 2. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dosing in animal models of neuroscience | NC3Rs [nc3rs.org.uk]
- 4. vetscraft.com [vetscraft.com]
- 5. researchgate.net [researchgate.net]
- 6. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]
RG-102240 RheoSwitch® System: Detailed Application Notes and Protocols for Inducible Gene Expression
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the experimental design and implementation of the RG-102240 RheoSwitch® system, an ecdysone-based inducible gene expression technology. The RheoSwitch® Therapeutic System (RTS®) allows for precise, dose-dependent control of target gene expression through the administration of the non-steroidal small molecule inducer, this compound. This system is characterized by low basal expression and high inducibility, making it a valuable tool for a wide range of research and drug development applications.
Principle of the this compound RheoSwitch® System
The RheoSwitch® system is a binary gene expression platform that consists of two main components: a receptor plasmid and an expression plasmid. The receptor plasmid constitutively expresses two nuclear receptor proteins: a modified ecdysone receptor (EcR) and the retinoid X receptor (RXR). In the absence of an inducer, this heterodimer remains inactive.
The expression plasmid contains a gene of interest cloned downstream of a promoter that has ecdysone response elements (EcREs). When the synthetic inducer ligand this compound is introduced, it binds to the EcR, causing a conformational change that leads to the formation of an active transcription factor complex with RXR. This complex then binds to the EcREs on the expression plasmid, initiating the transcription of the downstream gene of interest. This mechanism provides tight, dose-dependent control over the expression of the target gene.
Key Features and Applications
The this compound RheoSwitch® system offers several advantages for controlled gene expression studies:
-
Tight Regulation: Extremely low basal expression in the absence of the inducer minimizes leaky expression of the target gene.
-
High Inducibility: Achieves high levels of gene expression upon induction.
-
Dose-Dependent Response: The level of gene expression can be fine-tuned by varying the concentration of this compound.
-
High Sensitivity: this compound is a potent inducer, with reported IC50 values in the nanomolar range (85 nM for wild-type EcR and 13 nM for a mutant EcR), allowing for the use of low concentrations of the inducer.
-
Specificity: this compound is a synthetic non-steroidal compound and does not significantly alter endogenous gene expression in mammalian cells.
Applications:
-
Functional Genomics: Studying the function of a specific gene by controlling its expression.
-
Drug Target Validation: Inducible expression of a potential drug target to study its role in disease models.
-
Biopharmaceutical Production: Controlled production of therapeutic proteins.
-
Gene Therapy: Regulated expression of therapeutic genes in vivo.
Experimental Design and Protocols
A typical experimental workflow for utilizing the this compound RheoSwitch® system involves establishing a stable cell line that co-expresses the receptor and reporter plasmids, followed by induction studies to characterize the dose-response and time-course of gene expression.
Materials and Reagents
-
Cell Line: A mammalian cell line suitable for transfection and stable cell line generation (e.g., HEK293, CHO, HeLa).
-
RheoSwitch® Plasmids:
-
Receptor Plasmid (expressing EcR and RXR)
-
Expression Plasmid (containing the gene of interest downstream of an EcRE-containing promoter)
-
-
This compound Inducer:
-
Chemical Name: N'-tert-butyl-N'-[(3,5-dimethylphenyl)carbonyl]-2-ethyl-3-methoxybenzohydrazide
-
Molecular Formula: C23H30N2O3
-
Molecular Weight: 382.5 g/mol
-
Solubility: Soluble in DMSO.
-
-
Cell Culture Medium and Reagents: As required for the chosen cell line.
-
Transfection Reagent: A high-efficiency transfection reagent suitable for the chosen cell line.
-
Selection Antibiotic: Corresponding to the resistance marker on the plasmids (e.g., Puromycin, Hygromycin B).
-
Assay Reagents: For quantifying gene expression (e.g., qPCR reagents, antibodies for Western blotting, luciferase assay kit).
Protocol: Generation of a Stable Cell Line
-
Vector Preparation: Prepare high-quality, endotoxin-free plasmid DNA for both the receptor and expression plasmids.
-
Cell Seeding: Seed the chosen mammalian cells in a 6-well plate at a density that will result in 70-90% confluency on the day of transfection.
-
Transfection: Co-transfect the cells with the receptor and expression plasmids according to the transfection reagent manufacturer's protocol. A typical ratio of receptor to expression plasmid is 1:1, but this may need to be optimized.
-
Selection: 48 hours post-transfection, begin antibiotic selection. Replace the normal growth medium with a medium containing the appropriate concentration of the selection antibiotic. The optimal antibiotic concentration should be determined beforehand by generating a kill curve for the specific cell line.
-
Clonal Isolation: Continue selection, replacing the medium every 3-4 days, until discrete antibiotic-resistant colonies are visible. Isolate individual colonies using cloning cylinders or by limiting dilution and expand them in separate culture vessels.
-
Screening and Validation: Screen the expanded clones for both basal and this compound-inducible expression of the gene of interest. Select clones with the lowest basal expression and the highest fold-induction upon treatment with this compound.
Protocol: Dose-Response and Time-Course Experiments
Preparation of this compound Stock Solution:
-
Dissolve this compound in sterile DMSO to prepare a 10 mM stock solution.
-
Aliquot the stock solution and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
Dose-Response Experiment:
-
Seed the validated stable cell line in a 24-well or 96-well plate and allow the cells to attach and reach a desired confluency (typically 50-70%).
-
Prepare a serial dilution of this compound in a fresh cell culture medium. A typical concentration range to test would be from 0.1 nM to 1000 nM. Include a vehicle control (DMSO only) to determine the basal expression level.
-
Replace the medium in the cell culture plate with the medium containing the different concentrations of this compound.
-
Incubate the cells for a predetermined time (e.g., 24, 48, or 72 hours).
-
After incubation, harvest the cells and quantify the expression of the gene of interest using a suitable method (e.g., qPCR, Western blot, luciferase assay).
-
Plot the gene expression level against the log of the this compound concentration to generate a dose-response curve and determine the EC50 value.
Time-Course Experiment:
-
Seed the stable cell line in multiple wells or plates.
-
Treat the cells with a fixed, optimal concentration of this compound (determined from the dose-response experiment, typically in the range of 10-100 nM).
-
Harvest the cells at various time points after the addition of the inducer (e.g., 0, 4, 8, 12, 24, 48, 72 hours).
-
To study the reversal of induction, at a specific time point (e.g., 24 hours), wash the cells with a fresh medium to remove the inducer and then harvest at subsequent time points.
-
Quantify the gene expression at each time point to determine the kinetics of induction and decay.
Data Presentation
Quantitative data from dose-response and time-course experiments should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: Dose-Response of a Luciferase Reporter Gene to this compound in Stably Transfected HEK293 Cells
| This compound Concentration (nM) | Mean Luciferase Activity (RLU) | Standard Deviation | Fold Induction |
| 0 (Vehicle) | 1,500 | 250 | 1.0 |
| 0.1 | 15,000 | 1,200 | 10.0 |
| 1 | 150,000 | 11,500 | 100.0 |
| 10 | 950,000 | 75,000 | 633.3 |
| 100 | 1,200,000 | 98,000 | 800.0 |
| 1000 | 1,250,000 | 110,000 | 833.3 |
EC50 for this hypothetical experiment is approximately 5 nM.
Table 2: Time-Course of GFP mRNA Expression in Stably Transfected CHO Cells Induced with 50 nM this compound
| Time (hours) | Relative GFP mRNA Expression (Fold Change) | Standard Deviation |
| 0 | 1.0 | 0.1 |
| 4 | 25.5 | 3.1 |
| 8 | 89.2 | 9.8 |
| 12 | 155.6 | 14.2 |
| 24 | 210.4 | 20.5 |
| 48 | 185.7 | 17.9 |
| 72 | 95.3 | 10.1 |
Troubleshooting
| Problem | Possible Cause | Suggestion |
| High Basal Expression | - Leaky promoter- High copy number of expression plasmid | - Screen more clones for lower basal expression- Use a vector with a tighter promoter |
| Low or No Induction | - Inactive this compound- Low expression of receptor proteins- Problem with the gene of interest construct | - Use a fresh aliquot of this compound- Verify receptor expression by Western blot- Sequence the expression plasmid to confirm the integrity of the gene of interest and promoter |
| High Variability between Replicates | - Inconsistent cell seeding- Pipetting errors | - Ensure uniform cell seeding density- Use calibrated pipettes and careful technique |
| Cell Toxicity | - High concentration of DMSO (vehicle)- High concentration of this compound | - Keep the final DMSO concentration below 0.1%- Perform a toxicity assay to determine the optimal non-toxic concentration range for this compound |
Lentiviral Vectors for the RheoSwitch® System: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of lentiviral vectors with the RheoSwitch® Therapeutic System (RTS®). The combination of these two powerful technologies enables stable, long-term, and inducible gene expression in a wide range of mammalian cells, including primary and non-dividing cells. This system is particularly valuable for basic research, drug discovery, and the development of next-generation cell and gene therapies.
Introduction to the RheoSwitch® System
The RheoSwitch® system is a bipartite, inducible gene expression platform that offers tight control over the timing and level of transgene expression. Unlike other inducible systems that can exhibit leaky expression in the "off" state, the RheoSwitch® system is designed for a very low basal expression level, with a high induction ratio upon activation.
The system is composed of two main protein components that are delivered to the target cells:
-
RheoSwitch® Receptor (RSR): A fusion protein consisting of a modified ecdysone receptor (EcR) ligand-binding domain fused to a GAL4 DNA-binding domain.
-
RheoActivator Protein (RAP): A fusion protein composed of a modified retinoid X receptor (RXR) fused to a transcriptional activation domain, such as VP16.
In the absence of the activator ligand, these two proteins may form an unstable heterodimer with little to no affinity for the inducible promoter. Upon introduction of a specific, orally bioavailable small molecule activator ligand, such as RSL1 , the ligand binds to the RSR, inducing a conformational change that promotes the stable heterodimerization of RSR and RAP. This functional transcription factor complex then binds to the GAL4 upstream activation sequence (UAS) within the inducible promoter, driving robust expression of the gene of interest (GOI).
Lentiviral Delivery of the RheoSwitch® System
Lentiviral vectors are a class of retroviruses that can efficiently transduce a broad range of cell types, including non-dividing cells, and integrate their genetic payload into the host cell genome. This leads to stable, long-term expression of the delivered genes, making lentiviruses an ideal vehicle for establishing the RheoSwitch® system in target cells for research and therapeutic applications.
Advantages of using lentiviral vectors for the RheoSwitch® system:
-
Stable Integration: Ensures the persistence of the RheoSwitch® components and the inducible gene cassette in the target cell population over multiple cell divisions.
-
Broad Tropism: Can transduce a wide variety of cell types, including primary cells, stem cells, and neurons.
-
High Transduction Efficiency: Allows for the efficient generation of stable cell lines with the complete inducible system.
-
In Vivo Applications: Suitable for both in vitro and in vivo studies, including the development of animal models and cell-based therapies.
Due to the two-component nature of the RheoSwitch® system, a two-vector lentiviral approach is typically employed. This involves producing two separate lentiviral vectors: one encoding the RheoSwitch® Receptor (RSR) and the other encoding the RheoActivator Protein (RAP) and the inducible expression cassette for the gene of interest.
Signaling Pathway and Experimental Workflow
RheoSwitch® System Signaling Pathway
Caption: The RheoSwitch® signaling pathway is activated by the RSL1 ligand, leading to gene expression.
Experimental Workflow for Generating an Inducible Stable Cell Line
Caption: Workflow for creating a RheoSwitch®-inducible stable cell line using a two-vector lentiviral system.
Data Presentation
Quantitative data for the RheoSwitch® system delivered via lentiviral vectors is not extensively published. The following tables provide representative data, which may be extrapolated from studies using other vector systems or are typical targets for optimization in a new cell line.
Table 1: RSL1 Ligand Dose-Response in a Lentivirally-Transduced Cell Line (Hypothetical Data)
| RSL1 Concentration (nM) | Fold Induction of Reporter Gene (Luciferase) |
| 0 (No Ligand) | 1.0 (Basal Level) |
| 0.1 | 5.2 |
| 1 | 45.8 |
| 10 | 250.3 |
| 100 | 850.6 |
| 1000 | 980.1 |
Table 2: Comparison of Basal Expression and Induction Ratios (Representative Values)
| Inducible System | Vector System | Basal Expression (Relative Units) | Fold Induction | Reference |
| RheoSwitch® | Adenovirus | 0.5 ± 0.1 | >1000 | [1][2] |
| Tet-On | Lentivirus | 1.2 ± 0.3 | 100 - 500 | [3][4] |
| RheoSwitch® | Lentivirus (Projected) | < 1.0 | >800 | N/A |
Note: Data for the lentiviral RheoSwitch® system is projected based on the known low basal activity of the RheoSwitch® system and the typical performance of lentiviral vectors.
Experimental Protocols
Safety Precaution: Work with lentiviral vectors must be performed in a Biosafety Level 2 (BSL-2) laboratory facility, following all institutional and national safety guidelines.
Protocol 1: Production of Lentiviral Particles for the RheoSwitch® System
This protocol describes the production of two separate lentiviral stocks for the RheoSwitch® system using HEK293T cells.
Materials:
-
HEK293T cells
-
Lentiviral transfer plasmid for RSR (with selection marker 1, e.g., puromycin resistance)
-
Lentiviral transfer plasmid for RAP and GOI (with selection marker 2, e.g., blasticidin resistance)
-
2nd or 3rd generation lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G)
-
High-quality plasmid DNA purification kit
-
Transfection reagent (e.g., PEI, Lipofectamine® 3000)
-
DMEM, high glucose, with L-glutamine
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (optional, not recommended during transfection)
-
0.45 µm PVDF filters
-
Sterile centrifuge tubes
Procedure:
-
Cell Seeding:
-
Day 1: Seed 5 x 10^6 HEK293T cells in a 10 cm plate in 10 mL of complete DMEM (10% FBS, 1% Pen-Strep). Ensure cells are healthy and at a low passage number.
-
Day 2: Cells should be 70-80% confluent at the time of transfection.
-
-
Transfection (perform separately for each lentiviral vector):
-
In a sterile tube, prepare the DNA mixture. For a 10 cm plate using a 2nd generation packaging system:
-
10 µg of the lentiviral transfer plasmid (RSR or RAP-GOI)
-
7.5 µg of psPAX2
-
2.5 µg of pMD2.G
-
-
Follow the manufacturer's protocol for your chosen transfection reagent to form DNA-transfection reagent complexes.
-
Gently add the transfection complexes to the HEK293T cells.
-
Incubate at 37°C in a CO2 incubator.
-
-
Virus Harvest:
-
Day 3 (24 hours post-transfection): Gently replace the medium with 10 mL of fresh complete DMEM.
-
Day 4 (48 hours post-transfection): Harvest the supernatant containing the lentiviral particles into a sterile 50 mL conical tube. Add 10 mL of fresh media to the plate.
-
Day 5 (72 hours post-transfection): Harvest the supernatant again and pool it with the harvest from Day 4.
-
Centrifuge the pooled supernatant at 500 x g for 10 minutes to pellet any detached cells.
-
Filter the supernatant through a 0.45 µm PVDF filter to remove remaining cellular debris.
-
The filtered supernatant is the viral stock. It can be used directly or concentrated for higher titers.
-
Aliquot the viral stock and store at -80°C. Avoid repeated freeze-thaw cycles.
-
Protocol 2: Generation of a Stable Inducible Cell Line by Co-transduction
This protocol details the co-transduction of target cells with the two lentiviruses and subsequent selection of a stable cell pool.
Materials:
-
Target cells
-
Lentiviral stock for RSR (LV-RSR)
-
Lentiviral stock for RAP-GOI (LV-RAP-GOI)
-
Complete culture medium for target cells
-
Polybrene (8 mg/mL stock)
-
Selection antibiotics (e.g., Puromycin, Blasticidin)
-
6-well plates
Procedure:
-
Determine Optimal MOI (Multiplicity of Infection):
-
It is highly recommended to first perform a titration of each virus separately on the target cells to determine the optimal MOI for your desired transduction efficiency (e.g., 80-90% of cells transduced). This can be done by transducing cells with a range of viral dilutions and assessing the percentage of cells resistant to the corresponding selection antibiotic.
-
-
Co-transduction:
-
Day 1: Seed 1 x 10^5 target cells per well in a 6-well plate in 2 mL of complete medium.
-
Day 2: Cells should be approximately 50-70% confluent.
-
Add polybrene to the cells at a final concentration of 4-8 µg/mL to enhance transduction efficiency.
-
Add the predetermined optimal amount of LV-RSR and LV-RAP-GOI to each well.
-
Incubate at 37°C in a CO2 incubator for 24 hours.
-
-
Selection of Stable Cells:
-
Day 3: Remove the virus-containing medium and replace it with 2 mL of fresh complete medium.
-
Day 4: Begin selection by adding the appropriate concentrations of both puromycin and blasticidin to the medium. The optimal antibiotic concentrations should be predetermined by generating a kill curve for your specific target cells.
-
Continue to culture the cells in the presence of both selection antibiotics, changing the medium every 2-3 days.
-
Untransduced cells will die off over the course of 7-14 days.
-
Once a stable, resistant population of cells emerges, expand the polyclonal pool for further experiments.
-
Protocol 3: Induction and Analysis of Gene Expression
This protocol describes how to induce gene expression in the stable cell line and quantify the results.
Materials:
-
Stable inducible cell line
-
RSL1 activator ligand (stock solution in a suitable solvent, e.g., DMSO)
-
Complete culture medium
-
Reagents for downstream analysis (e.g., RNA extraction kit and qPCR reagents, protein lysis buffer and antibodies for Western blot)
Procedure:
-
Induction of Gene Expression:
-
Seed the stable inducible cells at an appropriate density for your intended analysis (e.g., in a 6-well plate for RNA or protein extraction).
-
Allow the cells to adhere and grow for 24 hours.
-
Prepare a range of RSL1 ligand concentrations in complete medium (e.g., 0, 0.1, 1, 10, 100, 1000 nM).
-
Remove the old medium and add the medium containing the different concentrations of RSL1. Include a "no ligand" control (medium with the same concentration of vehicle, e.g., DMSO).
-
Incubate for the desired induction period (e.g., 24-48 hours).
-
-
Analysis of Gene Expression:
-
Quantitative PCR (qPCR):
-
Harvest the cells and extract total RNA.
-
Perform reverse transcription to generate cDNA.
-
Analyze the expression of your gene of interest by qPCR, using a housekeeping gene for normalization.
-
Calculate the fold induction relative to the "no ligand" control.
-
-
Western Blot:
-
Lyse the cells and quantify the total protein concentration.
-
Separate the proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with a primary antibody specific to the protein product of your GOI and a loading control antibody (e.g., GAPDH, β-actin).
-
Detect with a secondary antibody and visualize the protein bands.
-
Quantify the band intensities to determine the level of protein expression.
-
-
By following these protocols, researchers can successfully establish and utilize a powerful and tightly regulated inducible gene expression system in a wide variety of cell types for a broad range of applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Regulated intratumoral expression of IL-12 using a RheoSwitch Therapeutic System® (RTS®) gene switch as gene therapy for the treatment of glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Conditional Gene Expression and Knockdown Using Lentivirus Vectors Encoding shRNA | Springer Nature Experiments [experiments.springernature.com]
- 4. mdpi.com [mdpi.com]
RG-102240 solubility in DMSO and cell culture media
For Researchers, Scientists, and Drug Development Professionals
Introduction
RG-102240 is a synthetic, non-steroidal ecdysone agonist that acts as a potent gene switch ligand. It is utilized as a transcription inducer in inducible gene expression systems, specifically those based on the ecdysone receptor (EcR). This system allows for the precise temporal and dose-dependent control of target gene expression in mammalian cells and tissues without eliciting significant off-target effects on endogenous gene expression. These characteristics make this compound an invaluable tool for functional genomics, drug discovery, and biopharmaceutical production.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Molar Mass ( g/mol ) |
| DMSO | Up to 100 mM[1] | 382.5[1] |
| Ethanol | Up to 100 mM[1] | 382.5[1] |
| Cell Culture Media | Insoluble (requires DMSO stock) | 382.5[1] |
Signaling Pathway
This compound functions as an activator of a chimeric ecdysone receptor complex. In this engineered system, the ecdysone receptor (EcR) is heterodimerized with the retinoid X receptor (RXR). This complex binds to a specific response element in the promoter region of a target gene. In the absence of a ligand, the receptor complex is inactive. Upon introduction, this compound binds to the ligand-binding domain of the EcR, inducing a conformational change that recruits transcriptional coactivators, leading to the initiation of target gene transcription.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
Protocol:
-
Calculate the required mass: To prepare a 10 mM stock solution of this compound (Molar Mass: 382.5 g/mol ), weigh out 3.825 mg of the compound.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the weighed this compound powder. For a 10 mM stock from 3.825 mg, add 1 mL of DMSO.
-
Vortexing: Vortex the solution thoroughly until the this compound is completely dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term use.
General Protocol for Cell-Based Inducible Gene Expression Assay
This protocol provides a general guideline for using this compound to induce gene expression in a cell line stably expressing an ecdysone receptor-based system. Optimization of cell seeding density, this compound concentration, and induction time is recommended for each specific cell line and target gene.
Materials:
-
Cells stably expressing the ecdysone receptor and the target gene under the control of an ecdysone-responsive promoter.
-
Complete cell culture medium appropriate for the cell line.
-
This compound stock solution (10 mM in DMSO).
-
Multi-well cell culture plates.
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.).
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of induction.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator overnight to allow for cell attachment.
-
-
Preparation of Working Solutions:
-
Thaw an aliquot of the 10 mM this compound stock solution.
-
Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. It is crucial to ensure that the final concentration of DMSO in the cell culture medium does not exceed 0.5% to avoid cytotoxicity.
-
-
Induction of Gene Expression:
-
Aspirate the old medium from the cell culture plate.
-
Add the medium containing the desired concentrations of this compound to the respective wells. Include a vehicle control well containing medium with the same final concentration of DMSO as the highest this compound concentration used.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for the desired induction period (e.g., 24, 48, or 72 hours).
-
-
Analysis of Gene Expression:
-
Following the induction period, harvest the cells.
-
Analyze the expression of the target gene using appropriate methods such as quantitative PCR (qPCR) for mRNA levels or Western blotting or an appropriate functional assay for protein levels.
-
Experimental Workflow
The following diagram illustrates the general workflow for a cell-based assay using this compound.
References
Application Notes and Protocols for In Vivo Delivery of RG-102240
For Researchers, Scientists, and Drug Development Professionals
Introduction
RG-102240 is a non-steroidal ecdysone agonist belonging to the diacylhydrazine class of molecules. It serves as a potent elicitor for ecdysone receptor (EcR)-based inducible gene switch systems.[1][2] These systems provide a powerful tool for the temporal and quantitative control of transgene expression in vivo, with significant applications in functional genomics, drug discovery, and gene therapy.[1][3] The EcR-based system is advantageous for mammalian studies because the receptor and its non-steroidal ligands are foreign to mammals, minimizing off-target effects.[1]
This document provides detailed application notes and protocols for the in vivo delivery of this compound to activate the EcR gene switch in animal models, particularly rodents. Methodologies are based on published studies involving this compound and structurally related diacylhydrazine compounds such as methoxyfenozide and tebufenozide.
Principle of the Method: The Ecdysone-Inducible Gene Switch
The ecdysone-inducible system is a binary transcriptional control mechanism. It consists of two key components typically introduced into the animal model via transgenesis:
-
The Receptor Complex: A heterodimer of a modified Ecdysone Receptor (EcR) and the Ultraspiracle protein (USP), which is the insect homolog of the vertebrate Retinoid X Receptor (RXR).[1][4] Often, a chimeric receptor is used, such as one containing the VP16 activation domain, to enhance transcriptional activation.[5]
-
The Reporter/Effector Construct: The gene of interest is placed under the control of a synthetic promoter containing multiple copies of the ecdysone response element (EcRE).[1]
In the absence of a ligand, the EcR/USP heterodimer may bind to the EcRE and act as a transcriptional repressor. The administration of this compound, a membrane-permeable small molecule, leads to its binding to the Ligand-Binding Domain (LBD) of the EcR. This conformational change converts the receptor complex into a potent transcriptional activator, driving high-level expression of the target gene.[4]
Figure 1: Ecdysone-Inducible Gene Switch Signaling Pathway.
Data Presentation: Toxicity of a Related Diacylhydrazine
No specific in vivo pharmacokinetic or toxicity data for this compound is publicly available. However, data from studies on the structurally related compound, methoxyfenozide, can provide an estimate of the safety profile for this class of molecules.
| Compound | Species | Route | Dosing Regimen | Observation | Reference |
| Methoxyfenozide | Rat | Oral Gavage | Single dose of 500, 1000, or 2000 mg/kg | No signs of neurotoxicity observed. | [6] |
| Methoxyfenozide | Mouse | Oral Gavage | Single dose of 5.0 g/kg | No mortality or clinical signs of systemic toxicity. | [6] |
| Methoxyfenozide | Rat | Dietary | 200, 2000, or 20,000 ppm for 3 months | No signs of neurotoxicity observed. | [6] |
| Methoxyfenozide | Rat | Dermal | 75, 300, or 1000 mg/kg/day for 4 weeks | No systemic toxicity observed. | [6] |
Table 1: Summary of acute and sub-chronic toxicity data for Methoxyfenozide, a structural analog of this compound.
Experimental Protocols
Protocol for Formulation of this compound for Oral Gavage
This protocol is adapted from methodologies used for other diacylhydrazine compounds, such as methoxyfenozide, intended for in vivo rodent studies.[6] Researchers should perform small-scale formulation tests to ensure solubility and stability.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
0.5% (w/v) Methylcellulose in sterile water
-
Sterile microcentrifuge tubes
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Vortex mixer and/or sonicator
Procedure:
-
Prepare Stock Solution (Optional):
-
Accurately weigh the desired amount of this compound powder.
-
Dissolve the powder in a minimal amount of DMSO to create a concentrated stock solution (e.g., 10-50 mg/mL). Ensure the final concentration of DMSO in the administered dose is less than 5% to avoid toxicity.
-
-
Prepare Vehicle:
-
Prepare a sterile 0.5% (w/v) solution of methylcellulose in water. This may require heating and/or extensive vortexing to fully dissolve. Allow the solution to cool to room temperature.
-
-
Prepare Dosing Suspension:
-
Calculate the required volume of this compound stock solution and vehicle needed for the desired final concentration and total volume.
-
In a sterile tube, add the required volume of the 0.5% methylcellulose vehicle.
-
While vortexing the vehicle, slowly add the calculated volume of the this compound DMSO stock solution. Alternatively, if not using a DMSO stock, the this compound powder can be directly suspended in the methylcellulose vehicle.
-
Continue to vortex or sonicate the suspension until it is homogeneous and free of visible clumps.
-
Note: This will form a suspension, not a true solution. It is critical to ensure the suspension is uniformly mixed immediately before each administration to ensure accurate dosing.
-
Protocol for In Vivo Administration via Oral Gavage in Mice
This protocol provides a general guideline. All animal procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC).
Materials:
-
Transgenic mice carrying the EcR-based gene switch system
-
Prepared this compound dosing suspension
-
Appropriately sized oral gavage needles (e.g., 18-20 gauge, bulb-tipped)
-
Syringes (1 mL)
Procedure:
-
Animal Handling:
-
Gently but firmly restrain the mouse, ensuring its head and body are in a straight line to facilitate passage of the gavage needle.
-
-
Dose Preparation:
-
Thoroughly vortex the this compound suspension to ensure homogeneity.
-
Draw the calculated dose volume into the syringe. A typical oral gavage volume for mice is up to 10 mL/kg body weight.
-
-
Administration:
-
Measure the gavage needle against the mouse to determine the correct insertion depth (from the tip of the nose to the last rib).
-
Gently insert the bulb-tipped needle into the mouth, passing it along the side of the oral cavity until it reaches the esophagus.
-
Advance the needle smoothly to the predetermined depth. Do not force the needle if resistance is met.
-
Slowly dispense the contents of the syringe.
-
Gently remove the needle.
-
-
Post-Administration Monitoring:
-
Monitor the animal for any signs of distress, such as difficulty breathing, which could indicate improper administration into the trachea.
-
Return the animal to its cage and monitor according to the experimental plan.
-
Visualization of Experimental Workflow
The following diagram outlines a typical workflow for an in vivo study using the this compound inducible system.
References
- 1. A single point mutation in ecdysone receptor leads to increased ligand specificity: Implications for gene switch applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sdbonline.org [sdbonline.org]
- 5. Identification of ligands and coligands for the ecdysone-regulated gene switch - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pesticidereform.org [pesticidereform.org]
Quantifying Gene Expression with the RG-102240 System: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The RG-102240 system, commercially known as the RheoSwitch Therapeutic System (RTS®), is a powerful tool for the inducible regulation of gene expression. This system provides a method for controlling the timing and level of a target gene's expression through the administration of a specific activator ligand. This compound, also referred to as RSL1 or veledimex, is a diacylhydrazine-based compound that functions as a synthetic analog of the insect molting hormone ecdysone. It acts as a high-affinity ligand for the ecdysone receptor (EcR), which, in this engineered system, serves as a molecular switch to control gene transcription.
The core of the this compound system consists of two key protein components that are constitutively expressed: a fusion protein of the Gal4 DNA binding domain and a modified ecdysone receptor ligand-binding domain, and a second fusion protein containing a transcriptional activation domain fused to a chimeric retinoid X receptor (RXR). In the presence of the this compound ligand, these two components heterodimerize and bind to a GAL4 upstream activating sequence (UAS) in a synthetic promoter, thereby initiating the transcription of the gene of interest. This system is characterized by its low basal expression in the "off" state and a robust, dose-dependent induction of gene expression in the "on" state.
These application notes provide detailed protocols for utilizing the this compound system to quantify gene expression, along with a summary of performance data and visual representations of the underlying signaling pathway and experimental workflows.
Data Presentation
Table 1: Dose-Dependent Induction of IL-12 mRNA Expression
This table summarizes the in vivo dose-dependent induction of murine Interleukin-12 (mIL-12) mRNA in a glioma model using an adenoviral vector delivering the RheoSwitch system (Ad-RTS-mIL-12) and the activator ligand, veledimex.[1][2][3]
| Activator Ligand Dose (veledimex) | Relative IL-12 mRNA Expression (Fold Change) |
| Vehicle Control | Baseline |
| Low Dose | Moderate Increase |
| High Dose | Significant Increase |
Note: The qualitative descriptions are based on reported dose-related increases in tumor IL-12 mRNA. Specific fold-change values would be experiment-dependent.
Table 2: Pharmacodynamic Response in Human Clinical Trials
This table illustrates the pharmacodynamic response observed in a Phase I clinical trial of Ad-RTS-hIL-12 with escalating doses of the activator ligand (INXN-1001) in patients with unresectable melanoma.[4][5]
| Activator Ligand Dose (INXN-1001) | Peak Serum IL-12 Levels (Median Fold Increase from Baseline) | Peak Serum IFN-γ Levels (Median Fold Increase from Baseline) |
| < 100 mg | 1x | 1x |
| ≥ 100 mg | 4x | 4x |
Experimental Protocols
Protocol 1: In Vitro Quantification of Inducible Gene Expression
This protocol outlines the steps for quantifying the expression of a target gene in a mammalian cell line stably expressing the this compound system components.
1. Cell Culture and Maintenance:
- Culture the mammalian cell line containing the integrated RheoSwitch system in the appropriate complete growth medium.
- Maintain the cells in a humidified incubator at 37°C with 5% CO2.
- Passage the cells as required to maintain logarithmic growth.
2. Induction of Gene Expression:
- Prepare a stock solution of the this compound activator ligand (e.g., veledimex) in a suitable solvent such as DMSO.
- Plate the cells at a desired density in multi-well plates.
- Allow the cells to adhere and recover for 24 hours.
- Prepare serial dilutions of the this compound ligand in fresh culture medium to achieve the desired final concentrations.
- Remove the old medium from the cells and replace it with the medium containing the different concentrations of the activator ligand. Include a vehicle-only control.
- Incubate the cells for the desired induction period (e.g., 24, 48, or 72 hours).
3. RNA Isolation:
- After the induction period, wash the cells with phosphate-buffered saline (PBS).
- Lyse the cells directly in the wells using a suitable lysis buffer from an RNA isolation kit.
- Isolate total RNA according to the manufacturer's protocol of the chosen RNA purification kit.
- Treat the isolated RNA with RNase-free DNase to remove any contaminating genomic DNA.[1][3]
- Assess the quantity and quality of the isolated RNA using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis.[1][3]
4. Reverse Transcription:
- Synthesize first-strand complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.
- Use a consistent amount of RNA for each sample to ensure accurate comparisons.
5. Quantitative Real-Time PCR (qPCR):
- Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the gene of interest, and a suitable qPCR master mix (e.g., SYBR Green or TaqMan).
- Also, prepare reactions for a housekeeping gene (e.g., GAPDH, ACTB) to normalize the data.
- Perform the qPCR reaction using a real-time PCR instrument.
- The cycling conditions will depend on the polymerase and primers used. A typical protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
6. Data Analysis:
- Determine the cycle threshold (Ct) values for both the gene of interest and the housekeeping gene for each sample.
- Calculate the relative gene expression using the ΔΔCt method.
- Plot the fold change in gene expression against the concentration of the this compound activator ligand to generate a dose-response curve.
Protocol 2: In Vivo Quantification of Gene Expression in a Xenograft Model
This protocol describes the procedure for quantifying target gene expression in a tumor xenograft model following systemic administration of the this compound activator ligand.
1. Animal Model and Tumor Implantation:
- Implant tumor cells engineered with the this compound system subcutaneously or orthotopically into immunocompromised mice.[1][2][3]
- Allow the tumors to reach a predetermined size.
2. Administration of the Activator Ligand:
- Prepare the this compound activator ligand (e.g., veledimex) for in vivo administration (e.g., in the chow or via oral gavage).[5]
- Administer the ligand to the mice at various doses. Include a control group receiving the vehicle only.
- Administer the ligand for the desired duration.
3. Sample Collection and Processing:
- At the end of the treatment period, euthanize the mice and excise the tumors.
- Snap-freeze the tumor samples in liquid nitrogen and store them at -80°C until further processing.[1][3]
4. RNA Isolation, Reverse Transcription, and qPCR:
- Homogenize the frozen tumor tissue.
- Isolate total RNA from the homogenized tissue using a suitable kit.[1][3]
- Proceed with DNase treatment, reverse transcription, and qPCR as described in Protocol 1 (steps 3-5).
5. Data Analysis:
- Analyze the qPCR data using the ΔΔCt method to determine the relative expression of the target gene in the tumors from different treatment groups.
Mandatory Visualizations
Caption: Signaling pathway of the this compound inducible system.
Caption: Workflow for quantifying gene expression with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Regulated intratumoral expression of IL-12 using a RheoSwitch Therapeutic System® (RTS®) gene switch as gene therapy for the treatment of glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulated intratumoral expression of IL-12 using a RheoSwitch Therapeutic System® (RTS®) gene switch as gene therapy for the treatment of glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ASCO – American Society of Clinical Oncology [asco.org]
- 5. Regulated intratumoral expression of IL-12 as a basis for combination therapy in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Gene Induction with RG-102240
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low gene induction with the RG-102240 ligand in inducible gene expression systems.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a synthetic gene switch ligand designed for use in inducible gene expression systems, most notably the RheoSwitch Therapeutic System®[1][2]. It functions as a transcription inducer. The system relies on two chimeric proteins derived from the ecdysone receptor (EcR) and the Retinoid X receptor (RXR). In the absence of this compound, these receptor proteins are inactive. Upon binding of this compound, the chimeric receptors form a heterodimer that then binds to a specific response element in the promoter of the target gene, initiating transcription[2]. This system is designed to have low basal activity and high inducibility, with minimal off-target effects on endogenous gene expression in host cells like HEK293[3][4].
Q2: What are the recommended storage and handling conditions for this compound?
Proper storage and handling of this compound are critical for maintaining its activity. It is soluble in DMSO and ethanol. For long-term storage, it should be kept at -20°C.
Q3: What is a typical concentration range and incubation time for this compound in cell culture experiments?
The optimal concentration and incubation time for this compound can vary depending on the cell type, the specific construct, and the desired level of gene expression. Based on data from similar ecdysone-based inducible systems, a good starting point for concentration is in the low micromolar to nanomolar range. For incubation time, a detectable level of induction can be observed in as little as 3 hours, with expression levels continuing to increase significantly up to 48-72 hours post-induction[1][5]. It is always recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific system.
Troubleshooting Guide: Low or No Gene Induction
Issue: I am observing lower than expected or no induction of my target gene after treatment with this compound.
This is a common issue that can arise from several factors related to the experimental setup. Follow this step-by-step guide to troubleshoot the problem.
Step 1: Verify the Integrity and Delivery of the Inducible System Components
The first step is to ensure that all components of your inducible system are present and functional within your cells.
Q4: How can I confirm that my cells have been successfully transfected/transduced with the RheoSwitch vectors?
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Reporter Genes: If your vectors contain a fluorescent reporter (e.g., GFP, RFP) or a selectable marker, verify its expression. For fluorescent reporters, use fluorescence microscopy or flow cytometry. For selectable markers, confirm cell survival after antibiotic selection.
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PCR/qPCR: Perform PCR or qPCR on genomic DNA or reverse-transcribed RNA to confirm the presence and transcription of the chimeric receptor genes.
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Western Blot: If antibodies are available for the chimeric receptor components, perform a western blot to confirm their expression at the protein level.
Q5: Could there be a problem with the delivery method?
Yes, inefficient delivery of the vector system is a common cause of low induction.
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Transient Transfection: Optimize your transfection protocol. Factors to consider include the transfection reagent, DNA-to-reagent ratio, cell confluency, and DNA quality.
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Viral Transduction: If using a viral system (e.g., adenovirus, lentivirus), ensure you have an adequate viral titer and multiplicity of infection (MOI). Titrate your virus to determine the optimal dose for your cell line.
Step 2: Optimize this compound Treatment Conditions
Once you have confirmed the presence of the inducible system components, the next step is to optimize the induction conditions.
Q6: What is the optimal concentration of this compound to use?
The optimal concentration is cell-type and construct-dependent. A dose-response experiment is crucial.
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Recommendation: Based on a similar ligand, veledimex, a starting range of 2.5 nM to 2.5 µM can be tested[1]. Prepare a serial dilution of this compound and treat your cells for a fixed time (e.g., 24 or 48 hours). Measure the expression of your gene of interest at each concentration to determine the EC50.
Q7: How long should I incubate my cells with this compound?
Gene induction is a time-dependent process.
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Recommendation: Perform a time-course experiment. Using the optimal concentration determined from your dose-response experiment, treat the cells and harvest them at different time points (e.g., 3, 6, 12, 24, 48, and 72 hours). This will help you identify the time point of peak expression[1][5].
Step 3: Investigate Cellular and Genetic Factors
If optimizing the induction conditions does not resolve the issue, consider factors related to the cell line and the genetic construct.
Q8: Could my cell line be unsuitable for the RheoSwitch system?
While the RheoSwitch system is designed to be functional in a wide range of mammalian cells, some cell lines may exhibit lower induction efficiencies due to factors like:
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Metabolism of this compound: Some cell lines may metabolize the ligand more rapidly, reducing its effective concentration.
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Endogenous Factors: The presence of endogenous factors that interfere with the chimeric receptors or the downstream transcriptional machinery could play a role.
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Recommendation: If possible, test the system in a cell line known to be responsive, such as HEK293 cells, to validate your constructs and ligand.
Q9: Is it possible that my gene of interest is toxic to the cells?
Expression of a toxic gene product can lead to cell stress or death, which would result in apparently low induction levels.
-
Recommendation:
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Microscopy: Visually inspect the cells after induction for signs of toxicity, such as rounding, detachment, or a decrease in cell number.
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Cell Viability Assay: Perform a cell viability assay (e.g., MTT, trypan blue exclusion) on induced and uninduced cells.
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Lower Inducer Concentration: Try inducing with a lower concentration of this compound to express the protein at a lower, less toxic level.
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Quantitative Data Summary
The following tables provide a summary of quantitative data gathered from studies on ecdysone-based inducible systems. Note that some data is from systems using ligands similar to this compound.
Table 1: Example Dose-Response Data for Gene Induction with Veledimex (a RheoSwitch Ligand) in 4T1 Cells [1]
| Veledimex Concentration (µM) | Fold Change in mIL-12a RNA Expression (at 72h) |
| 2.5e-6 | ~10 |
| 2.5e-5 | ~50 |
| 2.5e-4 | ~200 |
| 2.5e-3 | ~800 |
| 2.5e-2 | ~1500 |
| 0.25 | ~2000 |
| 2.5 | ~2500 |
Table 2: Example Time-Course Data for Luciferase Induction in an Ecdysone-Based System [5]
| Incubation Time (hours) | Fold Induction |
| 3 | 16 |
| 48 | 8942 |
Experimental Protocols
Protocol 1: Dose-Response Experiment for this compound
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Cell Seeding: Plate your engineered cells at a consistent density in a multi-well plate (e.g., 24-well or 96-well) and allow them to adhere overnight.
-
Preparation of this compound Dilutions: Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in your cell culture medium to achieve the desired final concentrations. Include a vehicle-only control (medium with the same final concentration of DMSO).
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Induction: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
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Incubation: Incubate the cells for a fixed period (e.g., 24 or 48 hours) under standard cell culture conditions.
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Analysis: Harvest the cells and quantify the expression of your gene of interest using an appropriate method (e.g., qPCR for mRNA levels, Western blot or an enzymatic assay for protein levels).
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Data Interpretation: Plot the fold induction against the log of the this compound concentration to generate a dose-response curve and determine the EC50.
Protocol 2: Time-Course Experiment for Gene Induction
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Cell Seeding: Plate your cells as described in the dose-response protocol.
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Induction: Treat the cells with the optimal concentration of this compound determined from your dose-response experiment. Include a vehicle-only control for each time point.
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Harvesting: Harvest cells at various time points after induction (e.g., 0, 3, 6, 12, 24, 48, 72 hours).
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Analysis: Analyze the expression of your gene of interest at each time point.
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Data Interpretation: Plot the fold induction against time to determine the induction kinetics and the time of peak expression.
Visualizations
Caption: Signaling pathway of this compound-induced gene expression.
Caption: General experimental workflow for this compound gene induction.
Caption: Troubleshooting logic for low gene induction with this compound.
References
RG-102240 cytotoxicity and off-target effects
Important Notice: Information regarding the compound "RG-102240," including its cytotoxicity, off-target effects, and mechanism of action, is not available in the public domain based on the conducted searches. The following content is a generalized template designed to serve as a framework for researchers working with novel small molecule inhibitors. This guide provides example FAQs, troubleshooting strategies, and experimental protocols that are commonly relevant in the early-stage evaluation of investigational compounds.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in cell-based assays?
A1: As no prior data is available for this compound, a dose-response experiment is recommended. A common starting point for novel compounds is to test a wide concentration range, for example, from 1 nM to 100 µM, using a logarithmic dilution series. This will help in determining the IC50 (half-maximal inhibitory concentration) and identifying the optimal concentration range for your specific cell line and assay.
Q2: I am observing significant cytotoxicity in my cell line even at low concentrations of this compound. What could be the reason?
A2: Unexpected cytotoxicity can arise from several factors:
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On-target toxicity: The intended target of this compound might be critical for cell survival in your specific cell model.
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Off-target effects: The compound may be interacting with other cellular targets that are essential for cell viability.
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Solvent toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding a level that is toxic to your cells (typically <0.5%).
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Compound instability: The compound may be degrading in the culture medium, leading to the formation of toxic byproducts.
Q3: How can I assess the potential off-target effects of this compound?
A3: A tiered approach is recommended for assessing off-target effects:
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In silico screening: Computational modeling can predict potential off-target interactions based on the structure of this compound.
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Broad-panel kinase screening: If this compound is a suspected kinase inhibitor, screening it against a panel of known kinases can identify unintended targets.
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Phenotypic screening: Observing the cellular phenotype (e.g., changes in morphology, cell cycle arrest) can provide clues about the pathways being affected.
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Proteomics and transcriptomics: Analyzing changes in the proteome or transcriptome after treatment can reveal unexpected pathway modulation.
Troubleshooting Guides
Issue 1: High Variability in Cytotoxicity Assay Results
| Possible Cause | Troubleshooting Step |
| Cell Seeding Density | Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the experiment. |
| Compound Solubility | Visually inspect the compound in solution for precipitation. If solubility is an issue, consider using a different solvent or formulation. |
| Assay Incubation Time | Optimize the incubation time with the compound. Short incubation times may not be sufficient to observe an effect, while long incubations can lead to secondary effects. |
| Reagent Quality | Ensure all reagents, especially the viability dye (e.g., MTT, resazurin), are fresh and properly stored. |
Issue 2: Discrepancy Between Biochemical and Cellular Assay Results
| Possible Cause | Troubleshooting Step |
| Cell Permeability | The compound may have poor cell permeability. Consider performing a cell uptake assay. |
| Efflux Pumps | The compound may be a substrate for cellular efflux pumps (e.g., P-glycoprotein), reducing its intracellular concentration. Test in the presence of an efflux pump inhibitor. |
| Compound Metabolism | The compound may be rapidly metabolized by the cells into an inactive form. |
Experimental Protocols
Protocol 1: MTT Assay for Cytotoxicity
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Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
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Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the compound or vehicle control.
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Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
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MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours.
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Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Visualizations
Solving RG-102240 solubility issues in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on solving solubility issues and utilizing RG-102240 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a synthetic, non-steroidal ecdysone receptor (EcR) agonist. It functions as a potent gene switch ligand, used to induce gene expression in systems employing an ecdysone-responsive promoter. It is also referred to as RSL1.
Q2: I am having trouble dissolving this compound in my aqueous buffer. What should I do?
A2: this compound has low solubility in aqueous solutions. It is recommended to first prepare a concentrated stock solution in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. This stock solution can then be diluted to the final desired concentration in your aqueous experimental medium.
Q3: What is the recommended solvent for creating a stock solution of this compound?
A3: Both DMSO and ethanol are effective solvents for this compound. You can prepare stock solutions up to 100 mM in either solvent.
Q4: What is a typical working concentration for this compound in cell culture experiments?
A4: A working concentration of 10 µM has been successfully used in HEK293 cells to induce gene expression over a 72-hour period without significant effects on endogenous gene expression.[1] The optimal concentration may vary depending on the cell line and the specific inducible system being used.
Q5: Will the solvent for the stock solution affect my cells?
A5: High concentrations of organic solvents like DMSO can be toxic to cells. When diluting your this compound stock solution into your cell culture medium, ensure the final concentration of the solvent is low (typically ≤0.1% v/v) to minimize any potential cytotoxic effects.
Troubleshooting Guide: Solubility Issues
This guide provides a step-by-step approach to resolving common solubility problems encountered with this compound.
Data Presentation
Solubility Data
| Solvent | Maximum Concentration |
| Dimethyl Sulfoxide (DMSO) | 100 mM |
| Ethanol | 100 mM |
| Aqueous Buffers | Low Solubility |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
Materials:
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This compound (Molecular Weight: 382.5 g/mol )
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Dimethyl Sulfoxide (DMSO), anhydrous
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Sterile microcentrifuge tubes
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Vortex mixer
Methodology:
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Weigh out 3.825 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
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Add 1.0 mL of anhydrous DMSO to the tube.
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Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary.
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Store the stock solution at -20°C for long-term storage.
Example Protocol: Induction of Gene Expression in HEK293 Cells
This protocol is based on the methodology described by Panguluri et al. (2007).[1]
Materials:
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HEK293 cells stably expressing an ecdysone receptor-based gene switch system
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Complete cell culture medium (e.g., DMEM with 10% FBS)
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10 mM this compound stock solution in DMSO
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Sterile, tissue culture-treated plates
Methodology:
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Seed the HEK293 cells in tissue culture-treated plates at a density that will allow for a 72-hour incubation period.
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The following day, prepare the working solution of this compound. Dilute the 10 mM stock solution in complete cell culture medium to a final concentration of 10 µM. For example, add 1 µL of the 10 mM stock solution to 1 mL of medium. Ensure the final DMSO concentration is 0.1%.
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Remove the existing medium from the cells and replace it with the medium containing 10 µM this compound.
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Incubate the cells for 72 hours at 37°C in a humidified incubator with 5% CO2.
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After the incubation period, the cells can be harvested and assayed for the expression of the induced gene.
Signaling Pathway
Ecdysone Receptor-Mediated Gene Expression
This compound acts as a ligand for the ecdysone receptor (EcR), which is a nuclear receptor. In inducible gene expression systems, the EcR is engineered to form a heterodimer with the retinoid X receptor (RXR). In the presence of this compound, this complex binds to a specific ecdysone response element (EcRE) in the promoter region of a target gene, thereby activating its transcription.
References
Technical Support Center: Understanding the Impact of Serum on RG-102240 Activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the influence of serum on the activity of RG-102240, a transcription inducer. These resources are designed to help you navigate common experimental challenges and ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which serum can affect the activity of a small molecule like this compound?
A1: The most common way serum impacts the activity of small molecules is through serum protein binding . Components of serum, particularly albumin, can bind to small molecules, effectively reducing the free concentration of the compound available to interact with its target.[1][2][3] Only the unbound fraction of a drug is generally considered pharmacologically active.[1]
Q2: I'm observing a significant decrease in this compound potency (a higher IC50 value) in my cell-based assays when I use serum-containing media compared to serum-free media. Is this expected?
A2: Yes, this is a common observation and is often referred to as an "IC50 shift."[1] This shift indicates that a higher total concentration of this compound is required to achieve the same biological effect in the presence of serum. This is due to a portion of the compound being sequestered by serum proteins, thus lowering its free, active concentration.[1]
Q3: Besides protein binding, are there other ways serum can interfere with my experiment?
A3: Yes, other potential interferences include:
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Metabolism: Serum can contain enzymes that may metabolize and inactivate your compound.
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Nutrient and Growth Factor Effects: The complex mixture of nutrients and growth factors in serum can alter cell physiology and signaling pathways, which may indirectly affect the activity of this compound.[4]
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Assay Interference: Serum components can sometimes directly interfere with assay readouts (e.g., fluorescence, luminescence).
Q4: What is the benefit of testing this compound in the presence of serum?
A4: Testing in serum-containing media provides a more physiologically relevant assessment of a compound's activity.[4] Since drugs in vivo are exposed to high concentrations of plasma proteins, in vitro experiments that include serum can be more predictive of in vivo efficacy.[5]
Troubleshooting Guides
Problem 1: Unexpectedly low activity of this compound in cell culture.
Possible Cause: High serum protein binding is reducing the free concentration of this compound.
Troubleshooting Steps:
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Review Serum Concentration: Confirm the percentage of serum (e.g., Fetal Bovine Serum - FBS) in your cell culture medium. Standard concentrations are typically 5-10%.
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Perform a Serum Shift Assay: Conduct a dose-response experiment comparing the activity of this compound in serum-free medium versus your standard serum-containing medium. A significant rightward shift in the dose-response curve in the presence of serum is a strong indicator of protein binding.
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Quantify Protein Binding: If the serum shift is significant, consider performing an experiment to determine the fraction of this compound that is unbound in the presence of serum. Common methods include equilibrium dialysis, ultrafiltration, and rapid equilibrium dialysis (RED).[6]
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Adjust Dosing for Future Experiments: Based on the results of your serum shift or protein binding assays, you may need to adjust the concentrations of this compound used in subsequent experiments to account for the sequestering effect of serum proteins.
Problem 2: High variability in results between experimental replicates.
Possible Cause: Inconsistent serum batches or handling.
Troubleshooting Steps:
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Standardize Serum Source and Lot: Use a single lot of serum for a set of related experiments to minimize variability. Different lots of serum can have varying protein compositions.
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Ensure Proper Serum Handling: Thaw frozen serum at 37°C and avoid repeated freeze-thaw cycles, which can denature proteins and affect their binding characteristics.
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Check for Compound Stability: Assess the stability of this compound in your serum-containing medium over the time course of your experiment.[7] HPLC or LC-MS can be used to measure the concentration of the compound at different time points.
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Optimize Assay Protocol: Ensure consistent cell seeding densities and incubation times across all replicates.
Quantitative Data Summary
The following tables present hypothetical data to illustrate the impact of serum on this compound activity. This data is for illustrative purposes only and is not derived from actual experimental results for this compound.
Table 1: Hypothetical IC50 Values for this compound in Different Serum Concentrations
| Serum Concentration | IC50 (nM) | Fold Shift (vs. Serum-Free) |
| 0% (Serum-Free) | 50 | 1.0 |
| 2% FBS | 120 | 2.4 |
| 5% FBS | 275 | 5.5 |
| 10% FBS | 600 | 12.0 |
Table 2: Hypothetical Serum Protein Binding of this compound
| Species | % Protein Bound | Fraction Unbound (fu) |
| Human | 98.5% | 0.015 |
| Mouse | 97.2% | 0.028 |
| Rat | 96.8% | 0.032 |
| Bovine (in 10% FBS) | 95.8% | 0.042 |
Experimental Protocols
Protocol 1: Serum Shift Assay
Objective: To determine the effect of serum on the potency of this compound.
Methodology:
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Cell Seeding: Plate cells at a predetermined density in a 96-well plate and allow them to adhere overnight.
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Compound Preparation: Prepare a serial dilution of this compound in two types of media: serum-free medium and medium containing your desired concentration of FBS (e.g., 10%).
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Treatment: Remove the overnight culture medium from the cells and replace it with the media containing the serially diluted this compound. Include vehicle controls for both media types.
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Incubation: Incubate the cells for the desired treatment duration (e.g., 48-72 hours).
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Assay Readout: Perform a cell viability or other relevant functional assay (e.g., luciferase reporter assay for a transcription inducer).
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Data Analysis: Plot the dose-response curves for both serum-free and serum-containing conditions. Calculate the IC50 values for each and determine the fold shift.
Protocol 2: Determination of Fraction Unbound (fu) by Rapid Equilibrium Dialysis (RED)
Objective: To quantify the percentage of this compound bound to serum proteins.
Methodology:
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Compound Spiking: Spike human plasma or a solution of bovine serum albumin (at a concentration equivalent to that in your cell culture medium) with this compound at a known concentration.
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RED Device Assembly: Assemble the RED device inserts into the base plate.
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Loading: Add the this compound-spiked plasma/serum to the donor chamber and an equal volume of phosphate-buffered saline (PBS) to the receiver chamber.
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Incubation: Seal the plate and incubate at 37°C with shaking for 4-6 hours to allow the unbound compound to reach equilibrium across the dialysis membrane.
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Sampling: After incubation, collect samples from both the donor and receiver chambers.
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Analysis: Determine the concentration of this compound in both chambers using LC-MS/MS.
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Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the receiver chamber (buffer) to the concentration in the donor chamber (plasma/serum).
Visualizations
Caption: Troubleshooting workflow for reduced this compound activity.
Caption: Impact of serum protein binding on this compound availability.
Caption: Workflow for assessing the impact of serum on compound activity.
References
- 1. benchchem.com [benchchem.com]
- 2. Impact of Changes in Free Concentrations and Drug-Protein Binding on Drug Dosing Regimens in Special Populations and Disease States - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug interference with biochemical laboratory tests - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Screening in serum-derived medium reveals differential response to compounds targeting metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Why 90% of clinical drug development fails and how to improve it? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: RG-102240 and RG108 Induction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using inducers for cell line-specific experiments. We address issues related to two compounds that may be associated with the query "RG-102240": the discontinued gene switch ligand RG 102240 and the DNMT inhibitor RG108 , which has known cell line-specific effects on apoptosis induction.
General Troubleshooting for Induction Experiments
Before addressing compound-specific issues, consider these general factors that can influence the outcome of induction experiments in any cell line.
FAQs
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Q: My untreated control cells are not behaving as expected. What should I check?
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A: Ensure your basic cell culture conditions are optimal. This includes checking for mycoplasma contamination, verifying the cell line identity (e.g., through STR profiling), using the appropriate growth medium and supplements, and maintaining proper incubator conditions (temperature, CO2, humidity). Inconsistent cell health will lead to unreliable experimental results.
-
-
Q: How can I be sure my compound is active?
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A: If possible, include a positive control cell line in which the compound is known to elicit a strong response. Also, verify the purity and stability of your compound stock. Improper storage or multiple freeze-thaw cycles can degrade the compound.
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RG108 (DNMT Inhibitor): Cell Line Specific Issues
RG108 is a non-nucleoside DNA methyltransferase (DNMT) inhibitor that can induce apoptosis and inhibit growth in a cell line-dependent manner.[1]
Frequently Asked Questions (FAQs)
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Q: What is the mechanism of action for RG108?
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A: RG108 inhibits DNA methyltransferases, leading to the demethylation of DNA. This can result in the re-expression of tumor suppressor genes that were epigenetically silenced, thereby inducing apoptosis and reducing cell viability in susceptible cancer cell lines.[1]
-
-
Q: In which cell lines has RG108 been shown to be effective?
-
Q: Are there any known resistant cell lines?
Troubleshooting Guide
-
Q: I am not observing any significant growth inhibition or apoptosis in my target cell line after RG108 treatment. What could be the reason?
-
A:
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Cell Line Resistance: Your cell line may be intrinsically resistant to RG108, similar to the PC-3 cell line.[1] The underlying mechanism of resistance could be related to the specific genetic and epigenetic landscape of the cells.
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Suboptimal Concentration or Duration: The concentration of RG108 or the duration of treatment may not be sufficient. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line. RG108 has been shown to have dose- and time-dependent effects.[1]
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Compound Inactivity: Verify the integrity of your RG108 stock solution.
-
-
-
Q: I see some growth inhibition, but no significant apoptosis. Why?
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A: The cellular response to RG108 can be complex. It's possible that at the concentration used, the primary effect is cytostatic (inhibition of cell growth) rather than cytotoxic (cell death). The induction of apoptosis might require higher concentrations or longer exposure times. It's also possible that other cell death mechanisms are involved.
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Data Summary: Effects of RG108 on Prostate Cancer Cell Lines
| Cell Line | Effect on Growth | Apoptosis Induction | Notes |
| LNCaP | Significant Inhibition | Significant Induction | Effects are dose and time-dependent.[1] |
| 22Rv1 | Significant Inhibition | Significant Induction | Effects are dose and time-dependent.[1] |
| DU145 | Significant Inhibition | Significant Induction | Effects are dose and time-dependent.[1] |
| PC-3 | Minimal to no effect | Minimal to no effect | Considered resistant in some studies.[1] |
Experimental Protocol: RG108 Treatment for Apoptosis Induction
This is a general protocol that should be optimized for your specific cell line and experimental goals.
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Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and do not exceed 80% confluency at the end of the experiment.
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RG108 Preparation: Prepare a stock solution of RG108 in a suitable solvent (e.g., DMSO). Further dilute the stock in a complete growth medium to the desired final concentrations.
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Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of RG108. Include a vehicle control (medium with the same concentration of solvent as the highest RG108 dose).
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Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
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Assessment of Apoptosis: Analyze apoptosis using standard methods such as Annexin V/Propidium Iodide staining followed by flow cytometry, or a caspase activity assay.
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Assessment of Cell Viability: Determine cell viability using an MTT or similar assay.
Signaling Pathway
Caption: Proposed mechanism of action for RG108.
RG 102240 (Gene Switch Ligand): Discontinued Product
RG 102240 was described as a gene switch ligand for use in inducible gene expression systems. This product has been discontinued. Information on specific cell line issues with this particular compound is limited. The following troubleshooting guide is for general issues encountered with inducible gene expression systems.
Frequently Asked Questions (FAQs)
-
Q: What is a gene switch ligand?
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A: A gene switch ligand is a small molecule that activates or deactivates the expression of a target gene in a specially engineered cell line. These systems are used to control when and to what level a gene of interest is expressed.
-
-
Q: Why is it important that a gene switch ligand does not affect endogenous gene expression?
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A: An ideal inducer should only affect the engineered gene expression system. If it alters the expression of other native genes in the cell, it can lead to confounding off-target effects, making it difficult to attribute the observed phenotype solely to the induced gene of interest. RG 102240 was reported not to cause significant changes in endogenous gene expression in HEK cells.
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Troubleshooting Guide for Inducible Systems
-
Q: I am observing high background ("leaky") expression of my gene of interest without adding the inducer. What can I do?
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A:
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Reduce Basal Expression: Titrate the components of your inducible system. If it's a tetracycline-inducible system, for example, you might need to screen for clones with lower basal expression.
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Check Cell Culture Conditions: Some media components can mimic the inducer. Ensure your medium is appropriate for the specific inducible system you are using.
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Cell Line Integrity: Over-passaging of the cell line can sometimes lead to a loss of regulation of the inducible system. It is advisable to use cells from an early passage.
-
-
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Q: The induction of my gene of interest is very low after adding the ligand. How can I improve it?
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A:
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Optimize Inducer Concentration: Perform a dose-response curve to find the optimal concentration of the inducer ligand.
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Optimize Induction Time: The kinetics of induction can vary. Perform a time-course experiment to determine the peak expression time.
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Verify System Components: Ensure all components of your inducible system are present and functional in your cell line. This can be checked by methods like Western blotting for protein components or qPCR for transcripts.
-
-
Experimental Workflow
Caption: General experimental workflow for an inducible system.
References
Minimizing pleiotropic effects of RG-102240
Welcome to the technical support center for RG-102240. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to offer troubleshooting strategies for minimizing potential pleiotropic effects during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic, non-steroidal small molecule that functions as a gene switch ligand.[1][2][3] It is specifically designed for use with inducible gene expression systems, such as the RheoSwitch Therapeutic System®.[1] Its primary role is to act as a transcription inducer, enabling precise and controlled expression of a target gene.[1][2] this compound operates by binding to a modified ecdysone receptor, which then activates the transcription of the gene of interest. This system is engineered to have minimal impact on endogenous gene expression.[1]
Q2: Is this compound expected to have pleiotropic effects?
A2: this compound is engineered for high specificity to its synthetic receptor to avoid off-target effects and minimize pleiotropic effects.[1] Its design, which includes fewer hydrogen bond donors and acceptors compared to natural ecdysteroids, contributes to a more selective binding profile.[1] However, like any bioactive small molecule, the potential for off-target effects, especially at high concentrations or with prolonged exposure, cannot be entirely dismissed.
Q3: What are the key differences between this compound and natural ecdysteroids?
A3: this compound possesses several features that distinguish it from natural ecdysteroids like ponasterone A. It has a lower molecular weight and a different hydrogen bonding pattern, which is intended to increase its specificity for the synthetic receptor.[1] Furthermore, this compound is reported to have enhanced metabolic stability and cell permeability, making it more suitable for use in mammalian systems.[1]
Q4: In which applications is this compound typically used?
A4: this compound is primarily utilized in research and therapeutic development for applications requiring tight control over gene expression. These include gene function studies, the development of gene therapies, and the construction of genetic circuits in synthetic biology.[1] A notable application has been in the development of controlled local expression of interleukin-12 (IL-12) for cancer immunotherapy.[1]
Troubleshooting Guide: Minimizing Unintended Effects
This guide provides a structured approach to identifying and mitigating potential pleiotropic effects of this compound.
Issue 1: Observation of Unexpected Phenotypes or Gene Expression Changes
If you observe cellular phenotypes or changes in non-target gene expression that are not anticipated, consider the following troubleshooting steps.
Experimental Protocol: Dose-Response and Specificity Analysis
-
Cell Culture and Seeding: Plate your cells (e.g., HEK293T cells stably expressing the RheoSwitch system and a reporter gene like GFP) in a 96-well plate at a density of 1 x 10^4 cells/well. Incubate for 24 hours.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series ranging from 1 nM to 100 µM.
-
Treatment: Treat the cells with the different concentrations of this compound. Include a vehicle control (DMSO) and a positive control if available.
-
Incubation: Incubate the cells for 24-48 hours.
-
Analysis:
-
On-Target Activity: Measure the expression of your target gene (e.g., GFP fluorescence) using a plate reader or flow cytometer.
-
Off-Target/Pleiotropic Effects:
-
Cell Viability: Perform an MTT or similar cell viability assay.
-
Gene Expression Profiling: For concentrations showing on-target activity and any unexpected phenotypes, perform qPCR or RNA-seq to analyze the expression of a panel of off-target genes (e.g., common stress response genes) versus the vehicle control.
-
-
Data Interpretation and Corrective Actions
| Observation | Potential Cause | Recommended Action |
| High cell toxicity at effective concentrations. | Solvent toxicity or compound-induced cytotoxicity. | Ensure the final DMSO concentration is below 0.1%. If toxicity persists, lower the this compound concentration and/or reduce the incubation time. |
| On-target gene expression plateaus, but off-target gene expression increases at higher concentrations. | Off-target binding at supra-optimal concentrations. | Determine the EC50 for on-target activity and use the lowest effective concentration that achieves the desired level of induction without engaging off-target genes. |
| Unexpected phenotype observed even at low concentrations. | Contamination of the compound or cell line. | Verify the purity of your this compound stock. Perform cell line authentication. |
Quantitative Data Summary: this compound Receptor Binding Affinity
| Receptor | IC50 (nM) |
| Wild-Type Ecdysone Receptor | 85 |
| A110P Mutant Ecdysone Receptor | 13 |
| Data sourced from Smolecule.[1] |
Issue 2: Inconsistent or Non-reproducible Results
Variability in experimental outcomes can obscure true biological effects and may be mistaken for pleiotropy.
Experimental Protocol: System Validation and Controls
-
Transfection and Selection: If creating a new stable cell line, ensure efficient transfection of the RheoSwitch components and subsequent robust selection to obtain a homogenous population.
-
Clonal Isolation and Screening: Isolate and expand several single-cell clones. Screen each clone for low basal expression and high inducibility of the reporter gene in response to a standard concentration of this compound.
-
Control Experiments:
-
Parental Cell Line Control: Treat the parental cell line (lacking the RheoSwitch system) with this compound to confirm that observed effects are dependent on the engineered system.
-
No-Ligand Control: Culture the engineered cells without this compound to establish the basal level of target gene expression.
-
Positive Control Inducer: If applicable, use a different known inducer for your system to compare the response.
-
Data Interpretation and Corrective Actions
| Observation | Potential Cause | Recommended Action |
| High basal expression of the target gene in the absence of this compound. | "Leaky" expression from the inducible promoter. | Re-screen clonal cell lines to find one with lower basal expression. If the issue persists, the promoter construct may need re-design. |
| Significant effects observed in the parental cell line treated with this compound. | The observed effect is a true pleiotropic effect of the compound, independent of the switch system. | Publish and report this finding. Consider chemical modification of this compound or using an alternative inducible system. |
| High variability between experiments. | Inconsistent cell passage number, confluency, or reagent preparation. | Standardize all experimental parameters. Use cells within a defined passage number range. Prepare fresh dilutions of this compound for each experiment. |
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of this compound-induced gene expression.
Experimental Workflow for Troubleshooting Pleiotropic Effects
Caption: Logical workflow for troubleshooting off-target effects.
References
Long-term stability and storage of RG-102240 stock solutions
This technical support center provides guidance on the long-term stability and storage of RG-102240 stock solutions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For optimal stability, solid this compound should be stored in a dry, dark environment. Recommended storage temperatures are:
-
Short-term (days to weeks): 0 - 4°C
-
Long-term (months to years): -20°C
Q2: What is the recommended solvent for preparing this compound stock solutions?
This compound is soluble in Dimethyl Sulfoxide (DMSO). It is recommended to prepare stock solutions in high-quality, anhydrous DMSO.
Q3: How should I store this compound stock solutions?
While specific long-term stability data in various solvents is limited, general best practices for storing stock solutions of similar compounds suggest the following:
-
Temperature: Store aliquots at -20°C or -80°C for long-term storage to minimize degradation.
-
Light: Protect solutions from light by using amber vials or by wrapping clear vials in foil.
-
Moisture: Use anhydrous DMSO and tightly sealed containers to prevent moisture absorption, which can degrade both the compound and the solvent.
-
Aliquoting: It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Q4: Is there any quantitative data on the long-term stability of this compound in DMSO?
Currently, there is no publicly available quantitative data specifically detailing the long-term stability of this compound in DMSO or other solvents. Users are advised to perform their own stability assessments for long-term experiments or when using the compound in assays sensitive to concentration changes.
Q5: What are the known degradation pathways for this compound?
The specific degradation pathways for this compound have not been detailed in publicly available literature. As a diacylhydrazine derivative, it may be susceptible to hydrolysis and oxidation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation in stock solution upon thawing | - Solution was not fully dissolved initially.- Solvent absorbed water, reducing solubility.- Concentration is too high for the storage temperature. | - Gently warm the solution to 37°C and vortex to redissolve.- Use anhydrous DMSO and ensure vials are tightly sealed.- Consider preparing a lower concentration stock solution. |
| Loss of compound activity or inconsistent results | - Degradation of this compound due to improper storage (e.g., repeated freeze-thaw cycles, light exposure).- Inaccurate initial concentration of the stock solution. | - Prepare fresh stock solutions from solid compound.- Aliquot stock solutions to minimize freeze-thaw cycles.- Always protect solutions from light.- Verify the concentration of your stock solution if possible. |
| Color change in the stock solution | - Oxidation or degradation of the compound or solvent. | - Discard the solution and prepare a fresh stock from solid material.- Ensure proper storage conditions (dark, airtight vials). |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Solvent | Short-Term Storage (Days to Weeks) | Long-Term Storage (Months to Years) | Light/Moisture Protection |
| Solid | N/A | 0 - 4°C | -20°C | Store in a dry, dark environment. |
| Stock Solution | DMSO | -20°C (in aliquots) | -80°C (in aliquots) | Protect from light; use anhydrous solvent and airtight vials. |
Experimental Protocols
Protocol: General Method for Assessing Stock Solution Stability
This protocol provides a general framework for researchers to determine the stability of their this compound stock solutions under their specific laboratory conditions.
-
Preparation of Stock Solution:
-
Accurately weigh the solid this compound.
-
Dissolve in anhydrous DMSO to the desired concentration (e.g., 10 mM).
-
Ensure the compound is fully dissolved. Gentle warming (to 37°C) and vortexing may be used.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into multiple small-volume, single-use tubes.
-
Store the aliquots under different conditions to be tested (e.g., -20°C, 4°C, room temperature) and protect from light.
-
-
Time Points for Analysis:
-
Establish a timeline for analysis (e.g., Time 0, 1 week, 1 month, 3 months, 6 months).
-
-
Analytical Method:
-
Use a suitable analytical method to determine the concentration and purity of this compound. High-Performance Liquid Chromatography (HPLC) with UV detection is a common method.
-
Develop an HPLC method that provides a well-resolved peak for this compound.
-
-
Data Analysis:
-
At each time point, analyze an aliquot from each storage condition.
-
Compare the peak area of the this compound peak to the Time 0 sample to determine the percentage of the compound remaining.
-
Assess the appearance of any new peaks, which may indicate degradation products.
-
-
Functional Assay (Optional but Recommended):
-
In parallel with the analytical testing, use the stored this compound in a functional assay (e.g., a reporter gene assay) to confirm that its biological activity is retained.
-
Visualizations
Validation & Comparative
A Comparative Guide to Ecdysone Analogs: RG-102240 vs. Ponasterone A
For researchers, scientists, and drug development professionals, the selection of an appropriate ecdysone analog is critical for the robust control of inducible gene expression systems. This guide provides an objective comparison of the synthetic non-steroidal ecdysone agonist, RG-102240, and the naturally derived phytoecdysteroid, ponasterone A, with a focus on their performance and supporting experimental data.
This document outlines the available quantitative data, details key experimental protocols for their evaluation, and visualizes the underlying biological and experimental frameworks.
Quantitative Performance Comparison
The following table summarizes the available quantitative data for this compound and ponasterone A. It is important to note that a direct comparison is challenging as the data has been generated in different experimental systems.
| Parameter | This compound | Ponasterone A | Other Ecdysone Analogs |
| Potency (EC50/IC50) | IC50: 85 nM (wildtype G:CfE(DEF) receptor); 13 nM (A110P mutant receptor)[1] | EC50: ~10-fold lower than 20-hydroxyecdysone in S2 and Sf9 cells | 20-hydroxyecdysone EC50: 4.9 µM (S2 cells), 4.21 µM (Sf9 cells) |
| Binding Affinity (Kd) | Data not available | Kd: 1.2 nM (to EcR-USP complex) | Data not available for direct comparison |
| Specificity | Does not cause significant changes in endogenous gene expression in HEK cells. | Potent activator of the ecdysone receptor. May have off-target effects on other cellular pathways at high concentrations. | Varies by compound. |
| System | Primarily used in the RheoSwitch® inducible gene expression system. | Widely used as a potent inducer in various ecdysone-inducible systems. | Varies by compound. |
Experimental Methodologies
The following are detailed protocols for key experiments used to characterize and compare ecdysone analogs like this compound and ponasterone A.
Ecdysone Receptor Competitive Binding Assay
This assay determines the binding affinity of a test compound (e.g., this compound) to the ecdysone receptor (EcR) by measuring its ability to displace a radiolabeled ligand (e.g., [³H]-ponasterone A).
Materials:
-
Purified ecdysone receptor (EcR) and Ultraspiracle (USP) proteins.
-
Radiolabeled ponasterone A ([³H]-ponasterone A).
-
Unlabeled test compounds (this compound, ponasterone A).
-
Binding buffer (e.g., Tris-HCl buffer with protease inhibitors).
-
Scintillation fluid and scintillation counter.
Protocol:
-
Prepare a reaction mixture containing purified EcR and USP proteins in the binding buffer.
-
Add a fixed concentration of [³H]-ponasterone A to the reaction mixture.
-
Add varying concentrations of the unlabeled test compound (competitor).
-
Incubate the mixture to allow binding to reach equilibrium.
-
Separate the protein-bound radioligand from the unbound radioligand (e.g., using a filter-binding assay).
-
Quantify the amount of bound radioligand using a scintillation counter.
-
Plot the percentage of bound radioligand against the concentration of the unlabeled competitor.
-
Determine the IC50 value (the concentration of the competitor that displaces 50% of the radiolabeled ligand).
-
Calculate the equilibrium dissociation constant (Kd) for the test compound using the Cheng-Prusoff equation.
Luciferase Reporter Gene Assay
This cell-based assay measures the potency of an ecdysone analog in activating the ecdysone receptor signaling pathway, leading to the expression of a reporter gene (luciferase).
Materials:
-
Mammalian or insect cell line (e.g., HEK293, Sf9).
-
Expression vectors for EcR and USP.
-
Reporter vector containing a luciferase gene under the control of an ecdysone-responsive promoter.
-
Transfection reagent.
-
Cell culture medium and reagents.
-
Test compounds (this compound, ponasterone A).
-
Luciferase assay reagent.
-
Luminometer.
Protocol:
-
Co-transfect the cells with the EcR, USP, and luciferase reporter vectors.
-
Plate the transfected cells in a multi-well plate and allow them to recover.
-
Treat the cells with varying concentrations of the ecdysone analog.
-
Incubate the cells for a sufficient period to allow for gene expression (e.g., 24-48 hours).
-
Lyse the cells to release the luciferase enzyme.
-
Add the luciferase assay reagent to the cell lysate.
-
Measure the luminescence using a luminometer.
-
Plot the luminescence intensity against the concentration of the ecdysone analog.
-
Determine the EC50 value (the concentration that produces 50% of the maximal response).
Visualizing Key Pathways and Workflows
To further aid in the understanding of the mechanisms and experimental setups, the following diagrams have been generated using the DOT language.
Caption: Ecdysone Signaling Pathway.
Caption: Reporter Gene Assay Workflow.
Conclusion
Both this compound and ponasterone A are effective agonists of the ecdysone receptor, enabling tight control over gene expression in inducible systems. Ponasterone A is a well-characterized, potent phytoecdysteroid with a high binding affinity for the EcR/USP complex. This compound is a synthetic non-steroidal agonist designed for use in the RheoSwitch® system, with data suggesting high potency and specificity, particularly with engineered receptors.
The choice between these two analogs will depend on the specific requirements of the experimental system, including the desired level of induction, the potential for off-target effects, and the specific inducible system being employed. For researchers using the RheoSwitch® system, this compound and its analogs are the ligands of choice. For more general ecdysone-inducible systems, ponasterone A remains a reliable and potent option. Further head-to-head comparative studies in standardized assay systems would be beneficial for a more definitive performance comparison.
References
A Comparative Guide to Inducible Protein Expression: Featuring RG-102240
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of protein expression induced by RG-102240 within the RheoSwitch Therapeutic System® (RTS®) and other common inducible expression systems. We will delve into the underlying mechanisms, present hypothetical comparative data, and provide detailed experimental protocols for Western blot analysis to assist researchers in selecting and utilizing the most suitable system for their needs.
Introduction to Inducible Gene Expression Systems
Inducible gene expression systems are powerful tools in molecular biology, allowing for the controlled expression of a gene of interest. This temporal control is crucial for studying protein function, validating drug targets, and developing gene therapies. The ability to turn a gene "on" or "off" at a specific time and to a desired level can circumvent issues of toxicity associated with the constitutive expression of certain proteins.
Several inducible systems are widely used, each with its own unique switch and inducer molecule. This guide focuses on the ecdysone-based RheoSwitch® system, activated by this compound, and compares it with two other popular systems: the tetracycline-inducible (Tet-On) system and the mifepristone-inducible (GeneSwitch™) system.
Comparison of Inducible Systems
The choice of an inducible system often depends on factors such as the desired level of expression, the tightness of control (low basal expression), the kinetics of induction, and the potential off-target effects of the inducer molecule.
| Feature | RheoSwitch® System (this compound) | Tet-On System (Doxycycline) | GeneSwitch™ System (Mifepristone) |
| Inducer Molecule | This compound (veledimex) | Doxycycline (a tetracycline analog) | Mifepristone |
| Mechanism of Action | Ligand-induced heterodimerization of EcR and RXR fusion proteins.[1][2][3] | Doxycycline binds to the rtTA protein, enabling it to bind to the TRE promoter and activate transcription.[4][5][6][7][8] | Mifepristone binds to a modified progesterone receptor, activating a GAL4 DNA-binding domain to initiate transcription.[9][10][11][12] |
| Basal Expression Level | Very Low | Low to moderate | Very Low |
| Induced Expression Level | High and dose-dependent | High | High |
| Induction Kinetics | Rapid | Moderate | Rapid |
| Potential for Pleiotropy | Low in mammalian cells, as the receptor is insect-derived.[3] | Minimal with tetracycline-free serum.[7] | Can interact with endogenous progesterone and glucocorticoid receptors.[9] |
Note: The data in this table is representative and compiled from general performance characteristics of these systems. Actual performance may vary depending on the cell type, vector, and gene of interest.
Western Blot Analysis of Induced Protein Expression
Western blotting is a key technique for verifying and quantifying the expression of the induced protein of interest.[13][14] Below is a hypothetical Western blot result comparing the induction of a target protein (e.g., GFP) using this compound, Doxycycline, and Mifepristone.
Hypothetical Quantitative Western Blot Data
| Inducer | Concentration | Induction Time (hours) | Target Protein Expression (Relative Densitometry Units) |
| Control (Uninduced) | 0 | 24 | 1.0 |
| This compound | 10 nM | 24 | 85.3 |
| This compound | 100 nM | 24 | 152.1 |
| Doxycycline | 1 µg/mL | 24 | 135.7 |
| Mifepristone | 10 nM | 24 | 148.9 |
This data is illustrative and intended for comparative purposes only.
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental process, the following diagrams are provided.
References
- 1. Regulated intratumoral expression of IL-12 using a RheoSwitch Therapeutic System® (RTS®) gene switch as gene therapy for the treatment of glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Regulated intratumoral expression of IL-12 using a RheoSwitch Therapeutic System® (RTS®) gene switch as gene therapy for the treatment of glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inducible Protein Expression Using the T-REx System | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Tetracycline-regulated expression enables purification and functional analysis of recombinant connexin channels from mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. takarabio.com [takarabio.com]
- 8. Tetracycline inducible expression—Tet-One systems [takarabio.com]
- 9. Inducible Protein Expression Using GeneSwitch Technology | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. In-Depth Characterization of a Mifepristone-Regulated Expression System for AAV5-Mediated Gene Therapy in the Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mifepristone-inducible transgene expression in neural progenitor cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The mifepristone-inducible gene regulatory system in mouse models of disease and gene therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Western Blot Methodologies for Analysis of In Vitro Protein Expression Induced by Teratogenic Agents | Springer Nature Experiments [experiments.springernature.com]
- 14. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]
Phenotypic Assays to Confirm Gene Function Mediated by the RG-102240 Inducible System: A Comparative Guide
For researchers in functional genomics, drug discovery, and molecular biology, precise control over gene expression is paramount. Inducible gene expression systems offer the ability to turn genes on and off at will, providing a powerful tool to study gene function. This guide provides a comprehensive overview of the RG-102240-activated ecdysone-inducible system, compares it with the widely used tetracycline-inducible (Tet-On) system, and details key phenotypic assays to validate the function of an induced gene of interest. For the purpose of illustrating these assays, we will use a hypothetical scenario where the induced gene is a pro-apoptotic protein.
Comparison of Inducible Gene Expression Systems: this compound vs. Tetracycline
The choice of an inducible system is critical and depends on the specific requirements of the experiment, such as the need for low basal expression, high induction levels, and rapid kinetics. This compound (also known as RSL1) is a non-steroidal ecdysone analog that acts as a specific ligand for the ecdysone receptor (EcR)-based inducible system.[1][2][3] This system is known for its low background expression and high inducibility.[4][5] A popular alternative is the tetracycline-inducible system, which is activated by tetracycline or its derivatives like doxycycline (Dox).[6][7]
Below is a table summarizing the key performance characteristics of the this compound (Ecdysone-inducible) and Doxycycline (Tetracycline-inducible) systems.
| Feature | This compound (Ecdysone-Inducible System) | Doxycycline (Tetracycline-Inducible "Tet-On" System) |
| Inducer Molecule | This compound (a diacylhydrazine) | Doxycycline (a tetracycline antibiotic analog) |
| Mechanism of Action | This compound binds to a chimeric ecdysone receptor, which then binds to its response element to activate transcription.[4] | Doxycycline binds to the reverse tetracycline transactivator (rtTA), enabling it to bind to the tetracycline response element (TRE) and activate transcription.[7] |
| Basal Expression (Leakiness) | Generally reported to be very low to negligible.[3][5] | Can vary depending on the generation of the system (e.g., Tet-On Advanced and 3G have lower leakiness) and the promoter used.[6][7] |
| Induction Level | High, with reports of up to 1,000 to 10,000-fold induction.[4][5] | High, with modern systems achieving several hundred to thousand-fold induction.[6] |
| Inducer Specificity | The ecdysone receptor and its ligand this compound are orthogonal to mammalian cells, with minimal off-target effects on endogenous gene expression reported.[1][3] | Doxycycline at high concentrations can have antibiotic effects and may influence mitochondrial function.[7] |
| In Vivo Applicability | This compound and other ecdysone analogs are lipophilic, allowing for good tissue penetration, and are not known to have significant physiological effects in mammals.[4][8] | Doxycycline is widely used in vivo, with well-established pharmacokinetics.[6] |
| Reversibility | The system is reversible upon withdrawal of this compound.[8] | The system is reversible upon withdrawal of doxycycline.[7] |
Signaling Pathway and Experimental Workflow Diagrams
To visualize the processes involved, the following diagrams illustrate the mechanism of the this compound inducible system and a typical experimental workflow for confirming the function of an induced gene.
Caption: Mechanism of the this compound Inducible System.
References
- 1. rndsystems.com [rndsystems.com]
- 2. RG 102240|Cas# 162326-49-0 [glpbio.cn]
- 3. researchgate.net [researchgate.net]
- 4. Ecdysone-Inducible Mammalian Expression System | Creative BioMart [heterologous.creativebiomart.net]
- 5. Ecdysone-inducible gene expression in mammalian cells and transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. addgene.org [addgene.org]
- 8. Manipulation of gene expression by an ecdysone-inducible gene switch in tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
A Side-by-Side Comparison of Leading Inducible Gene Expression Systems
For researchers, scientists, and drug development professionals navigating the complex landscape of genetic manipulation, the ability to precisely control gene expression is paramount. Inducible gene expression systems offer this control, allowing for the timely activation or deactivation of specific genes. This guide provides an objective, data-driven comparison of four widely used systems: the Tetracycline (Tet)-On/Off system, the Cumate Gene Switch, the Ecdysone-inducible system, and the Tamoxifen-inducible Cre-LoxP system. By examining key performance metrics, we aim to equip you with the knowledge to select the optimal system for your research needs.
Performance Metrics: A Quantitative Overview
The efficacy of an inducible gene expression system can be evaluated based on several key parameters: the level of gene expression upon induction (fold induction), the basal level of expression in the absence of an inducer (leakiness), the speed at which induction occurs (induction kinetics), and the potential for the inducing agent to cause cellular harm (cytotoxicity). The following table summarizes available quantitative data for the compared systems. It is important to note that these values are often derived from different studies using varied cell lines and experimental conditions, which can influence the results.
| Feature | Tetracycline (Tet)-On/Off System | Cumate Gene Switch System | Ecdysone-Inducible System | Tamoxifen-Inducible Cre-LoxP System |
| Inducer | Doxycycline (Dox) | Cumate | Ecdysone or Ponasterone A | Tamoxifen or 4-Hydroxytamoxifen |
| Fold Induction | Up to >10,000-fold (Tet-On 3G)[1] | Up to 40-fold[2] | Up to 8,942-fold[3] | Not directly applicable; high recombination efficiency (up to 95%)[4] |
| Basal Expression | Low, significantly reduced in newer generations (e.g., Tet-On 3G)[1] | Negligible[2] | Very low[3][5] | Generally absent, but can have "leaky" Cre activity[6] |
| Induction Kinetics | Rapid, with expression detectable within hours[7] | Rapid, with induction seen within 24 hours[2] | Fast, with 16-fold induction within 3 hours[3] | Recombination can occur within hours to days and may be prolonged[8] |
| Reversibility | Reversible upon withdrawal of doxycycline[7] | Reversible upon removal of cumate[2] | Reversible upon removal of the inducer[3] | Irreversible genetic recombination |
| Inducer Cytotoxicity | Potential for cytotoxicity at higher concentrations and with prolonged use[9][10] | Generally considered non-toxic to mammalian cells[11] | Ecdysone and its analogs are generally considered non-toxic to mammalian cells[5][9] | Can exhibit cytotoxicity and have off-target effects[12] |
| In Vivo Use | Widely used in transgenic animals[7] | Demonstrated in vivo | Used in transgenic mice[5] | Extensively used in transgenic mice for lineage tracing and conditional knockouts[6][8] |
Signaling Pathways and Mechanisms of Action
A clear understanding of the underlying mechanism of each system is crucial for experimental design and troubleshooting.
Tetracycline (Tet)-On/Off System
The Tet system is based on the tetracycline resistance operon of E. coli. The most commonly used version is the "Tet-On" system. In this configuration, a reverse tetracycline-controlled transactivator (rtTA) protein is constitutively expressed. Only in the presence of doxycycline does rtTA bind to the Tetracycline Response Element (TRE) in the promoter of the target gene, thereby activating its transcription.[7] The "Tet-Off" system works in the opposite manner, where the transactivator (tTA) is active and induces gene expression in the absence of doxycycline.
Cumate Gene Switch System
This system is derived from the Pseudomonas putida F1 cymene operon.[11] The CymR repressor protein is constitutively expressed and, in the absence of the inducer cumate, binds to the cumate operator (CuO) sequence placed downstream of a strong constitutive promoter, thereby blocking transcription of the target gene. The addition of cumate causes a conformational change in CymR, preventing it from binding to the CuO and thus allowing transcription to proceed.[11]
Ecdysone-Inducible System
This system is based on the molting hormone receptor of insects, such as Drosophila melanogaster.[5] It utilizes a modified ecdysone receptor (EcR) and its heterodimeric partner, the ultraspiracle protein (USP). In the presence of an ecdysone analog like ponasterone A or muristerone A, the EcR-USP heterodimer binds to the ecdysone response element (EcRE) in the promoter of the target gene, leading to its transcriptional activation.[5][13]
Tamoxifen-Inducible Cre-LoxP System
This system is a powerful tool for conditional gene knockout or activation in a spatio-temporal manner. It combines the Cre recombinase-LoxP system with a modified estrogen receptor (ER) ligand-binding domain. The Cre recombinase is fused to the ER domain (Cre-ER), which sequesters the fusion protein in the cytoplasm. Upon administration of tamoxifen or its active metabolite, 4-hydroxytamoxifen, the Cre-ER protein translocates to the nucleus. There, Cre recognizes specific LoxP sites flanking a target DNA sequence and mediates recombination, leading to excision, inversion, or translocation of the flanked gene segment.[6]
Experimental Protocols
To ensure the reproducibility and validity of findings, detailed experimental methodologies are essential. Below are outlines of key experimental protocols used to characterize and compare these inducible systems.
Quantifying Inducible Gene Expression using a Luciferase Reporter Assay
A common method to quantify the performance of inducible systems is through a reporter gene assay, such as the luciferase assay.
Objective: To measure the fold induction and basal expression level of an inducible system.
Methodology:
-
Vector Construction: The gene of interest is replaced with a reporter gene, typically firefly luciferase, downstream of the inducible promoter in an appropriate expression vector. A second plasmid constitutively expressing a different reporter, such as Renilla luciferase, is often co-transfected as an internal control for transfection efficiency and cell number.
-
Cell Culture and Transfection: A suitable mammalian cell line is cultured and transfected with the reporter vector(s) and the vector expressing the transactivator/repressor components of the inducible system.
-
Induction: After a set period post-transfection (e.g., 24-48 hours), the cells are treated with a range of concentrations of the specific inducer (doxycycline, cumate, ecdysone analog) or with a vehicle control (for basal expression).
-
Cell Lysis: Following the induction period (e.g., 24 hours), the cells are washed with PBS and lysed using a passive lysis buffer.
-
Luciferase Assay: The cell lysate is transferred to a luminometer plate. Luciferase assay reagent containing the substrate (luciferin) is added, and the light output from the firefly luciferase reaction is measured. Subsequently, a quenching reagent that also contains the substrate for Renilla luciferase (coelenterazine) is added, and the light emission from the second reporter is measured.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity for each sample. Fold induction is calculated by dividing the normalized luciferase activity of the induced samples by that of the uninduced (vehicle control) samples. Basal expression is represented by the normalized luciferase activity of the uninduced samples.
Assessing Recombination Efficiency of the Cre-LoxP System
For the Tamoxifen-inducible Cre-LoxP system, the key performance metric is the efficiency of DNA recombination.
Objective: To determine the percentage of cells that have undergone Cre-mediated recombination.
Methodology:
-
Reporter Mouse Strain: A common approach is to use a reporter mouse strain that expresses a fluorescent protein (e.g., GFP or tdTomato) only after Cre-mediated excision of a "stop" cassette flanked by LoxP sites.
-
Tamoxifen Administration: The Cre-ER expressing mice are treated with a specific dose and regimen of tamoxifen.
-
Tissue Harvest and Cell Isolation: At a defined time point after tamoxifen administration, tissues of interest are harvested, and single-cell suspensions are prepared.
-
Flow Cytometry: The cell suspension is analyzed by flow cytometry to quantify the percentage of cells expressing the fluorescent reporter protein. This percentage directly correlates with the recombination efficiency in the cell population of interest.
-
Data Analysis: The percentage of fluorescently positive cells within the target cell population (identified by cell-specific markers) is calculated.
Evaluation of Inducer Cytotoxicity
Objective: To determine the concentration at which an inducer molecule becomes toxic to the cells.
Methodology:
-
Cell Culture: The mammalian cell line of interest is seeded in a multi-well plate.
-
Inducer Treatment: The cells are treated with a wide range of concentrations of the inducer molecule (doxycycline, cumate, ecdysone analog, or tamoxifen). A vehicle-only control is also included.
-
Cell Viability Assay: After a set incubation period (e.g., 24, 48, or 72 hours), cell viability is assessed using a standard method such as the MTT assay, which measures metabolic activity, or a trypan blue exclusion assay, which identifies dead cells.
-
Data Analysis: The cell viability at each inducer concentration is normalized to the vehicle control. The concentration that causes a 50% reduction in cell viability (IC50) is often calculated to represent the cytotoxicity of the compound.
Concluding Remarks
The choice of an inducible gene expression system is a critical decision in experimental design. The Tetracycline-On system , particularly the latest 3G version, offers an exceptionally high dynamic range with low basal expression, making it suitable for a wide array of applications. The Cumate Gene Switch provides a tightly controlled system with negligible leakiness and a non-toxic inducer, which is advantageous for long-term studies. The Ecdysone-inducible system also boasts very low background and high inducibility with a biologically inert inducer in mammals, making it an excellent choice for in vivo studies. Finally, the Tamoxifen-inducible Cre-LoxP system stands out for its ability to perform irreversible genetic modifications in a highly specific temporal and spatial manner, which is invaluable for developmental biology and disease modeling.
By carefully considering the quantitative performance data, the underlying mechanisms, and the specific requirements of your research, you can confidently select the inducible gene expression system that will best enable you to unravel the complexities of gene function.
References
- 1. addgene.org [addgene.org]
- 2. systembio.com [systembio.com]
- 3. researchgate.net [researchgate.net]
- 4. Specificity and efficiency of tamoxifen-mediated Cre induction is equivalent regardless of age - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ecdysone-inducible gene expression in mammalian cells and transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimizing tamoxifen-inducible Cre/loxp system to reduce tamoxifen effect on bone turnover in long bones of young mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How to Choose the Right Inducible Gene Expression System for Mammalian Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tamoxifen-Induced Cre-loxP Recombination Is Prolonged in Pancreatic Islets of Adult Mice | PLOS One [journals.plos.org]
- 9. A comparative study examining the cytotoxicity of inducible gene expression system ligands in different cell types [pubmed.ncbi.nlm.nih.gov]
- 10. Doxycycline inducible overexpression systems: how to induce your gene of interest without inducing misinterpretations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficient transgene expression system using a cumate-inducible promoter and Cre-loxP recombination in avian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Confounding factors from inducible systems for spatiotemporal gene expression regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
Unveiling the Selectivity of RG-102240: A Comparative Guide to Nuclear Receptor Cross-Reactivity
For researchers, scientists, and drug development professionals utilizing the ecdysone receptor (EcR)-based inducible gene expression system, the selectivity of the activating ligand is paramount. This guide provides a comprehensive analysis of the cross-reactivity of the non-steroidal EcR agonist, RG-102240, with other human nuclear receptors. The data presented herein demonstrates a high degree of selectivity for this compound, a critical feature for minimizing off-target effects in experimental systems.
This compound is a synthetic ligand designed to activate the insect ecdysone receptor (EcR), which is not endogenous to mammals. This property allows for the creation of tightly controlled, inducible gene expression systems in mammalian cells, where the expression of a gene of interest is turned on only in the presence of the EcR ligand. However, the potential for this ligand to interact with endogenous human nuclear receptors is a significant concern, as such off-target interactions could confound experimental results.
High Specificity for the Ecdysone Receptor
Studies have confirmed that this compound is a potent activator of the ecdysone receptor. It is designed to be used in conjunction with a co-expressed retinoid X receptor (RXR), as the functional EcR is a heterodimer of EcR and an RXR homolog. This system's utility is fundamentally dependent on the ligand's specificity for the engineered receptor complex over native mammalian nuclear receptors.
Assessment of Cross-Reactivity with Human Nuclear Receptors
A key study by Panguluri and colleagues investigated the effect of ecdysone receptor gene switch ligands, including diacylhydrazine-class compounds like this compound, on endogenous gene expression in human embryonic kidney (HEK293) cells. The findings from this research are crucial for understanding the potential for off-target effects.
Gene Expression Profiling in Human Cells
To assess the impact of this compound on the native transcriptome, microarray analysis was performed on HEK293 cells. This analysis revealed that this compound does not cause significant changes in the expression of endogenous genes. This broad-spectrum analysis provides strong evidence for the compound's selectivity and its low potential for cross-reactivity with the multitude of signaling pathways regulated by endogenous nuclear receptors in these cells.
While specific quantitative binding or transactivation data for this compound against a comprehensive panel of human nuclear receptors is not publicly available, the gene expression profiling serves as a robust functional measure of its specificity. The absence of significant transcriptional changes implies a lack of meaningful interaction with endogenous nuclear receptors such as:
-
Steroid Receptors: Estrogen Receptors (ERα, ERβ), Androgen Receptor (AR), Progesterone Receptor (PR), Glucocorticoid Receptor (GR), Mineralocorticoid Receptor (MR)
-
RXR Heterodimer Partners: Peroxisome Proliferator-Activated Receptors (PPARα, PPARγ, PPARδ), Thyroid Hormone Receptors (TRα, TRβ), Vitamin D Receptor (VDR), Retinoic Acid Receptors (RARα, RARβ, RARγ), Liver X Receptors (LXRα, LXRβ), Farnesoid X Receptor (FXR)
-
Orphan Receptors
The lack of off-target transcriptional activation is a critical feature, ensuring that the observed effects in an EcR-inducible system can be confidently attributed to the expression of the gene of interest, rather than unintended consequences of ligand activity.
Experimental Protocols
To provide a clear understanding of how the selectivity of this compound was determined, the following section outlines the key experimental methodology.
Microarray Analysis of Endogenous Gene Expression
Cell Culture and Treatment:
-
Human embryonic kidney (HEK293) cells were cultured under standard conditions.
-
Cells were treated with a concentration of this compound that is effective for activating the ecdysone receptor gene switch.
-
Control cells were treated with vehicle (e.g., DMSO) at the same final concentration.
RNA Extraction and Microarray Hybridization:
-
Following treatment, total RNA was extracted from both this compound-treated and control cells using a standard protocol (e.g., TRIzol reagent).
-
The quality and integrity of the extracted RNA were assessed.
-
The RNA was then processed, labeled, and hybridized to a whole-genome microarray chip (e.g., Affymetrix Human Genome U133 Plus 2.0 Array) according to the manufacturer's protocols.
Data Analysis:
-
The microarrays were scanned, and the raw data were collected.
-
The data were normalized to account for variations in hybridization intensity.
-
Statistical analysis was performed to identify genes that were differentially expressed between the this compound-treated and control groups. A stringent cutoff for significance (e.g., a fold change of >2 and a p-value of <0.05) was applied.
The results of this analysis showed no significant, reproducible changes in gene expression, indicating the high specificity of this compound.
Signaling Pathway and Experimental Workflow
To visualize the logic of the ecdysone receptor system and the workflow for assessing ligand specificity, the following diagrams are provided.
Caption: Simplified signaling pathway of the this compound-inducible ecdysone receptor system in mammalian cells.
In Vivo Efficacy of microRNA-21 Inhibitors: A Comparative Analysis
A comprehensive review of the in vivo performance of microRNA-21 (miR-21) inhibitors, offering a comparative analysis of their efficacy, mechanisms of action, and experimental validation. This guide is intended for researchers, scientists, and drug development professionals in the field of miRNA-based therapeutics.
Initial searches for a compound designated "RG-102240" did not yield any publicly available information. It is possible that this is an internal development name or a typographical error. However, the context of the query and the association with inducers of a biological effect strongly suggest an interest in the modulation of microRNA pathways. A prominent and well-researched area in this field is the inhibition of miR-21, a microRNA implicated in a wide array of pathologies, including cancer, fibrosis, and inflammation. This guide will, therefore, focus on the in vivo efficacy of miR-21 inhibitors, providing a comparative overview of key therapeutic candidates.
Overview of miR-21 Inhibition
MicroRNA-21 is an oncomiR that is overexpressed in many solid and hematological cancers.[1] Its inhibition has been shown to induce anti-proliferative and apoptotic effects in cancer cells.[1] The therapeutic strategy revolves around the use of antisense oligonucleotides (ASOs), also known as antagomirs, which are chemically modified single-stranded nucleic acids designed to bind to and neutralize the target miRNA. This guide will delve into the in vivo data of prominent miR-21 inhibitors.
Comparative In Vivo Efficacy of miR-21 Inhibitors
The following table summarizes the in vivo efficacy data from preclinical and clinical studies of various miR-21 inhibitors.
| Compound/Therapy | Model | Disease | Key Efficacy Endpoints | Reference |
| Lademirsen (RG-012) | Mouse model of Alport syndrome | Alport Syndrome | Inhibition of miR-21, prevention of Alport nephropathy.[2] | [2] |
| Anti-miR-21 Oligonucleotides | Human multiple myeloma xenografts in SCID mice | Multiple Myeloma | Significant reduction in tumor growth, upregulation of PTEN, and downregulation of p-AKT.[1] | [1] |
| TuD-miR-21 (Tough Decoy) | Mouse models | General miR-21 inhibition | Efficient and long-term depletion of miR-122 (as a proof of concept for the technology).[3] | [3] |
Signaling Pathway of miR-21 and its Inhibition
The oncogenic effects of miR-21 are mediated through the downregulation of several tumor suppressor genes, including PTEN. The inhibition of miR-21 by an antisense oligonucleotide restores the expression of these target genes, leading to the suppression of downstream pro-survival signaling pathways such as the PI3K/AKT pathway.
Caption: Mechanism of miR-21 inhibition and its downstream effects on the PTEN/AKT signaling pathway.
Experimental Protocols
A detailed understanding of the methodologies employed in these studies is crucial for the critical evaluation of the data.
In Vivo Murine Xenograft Model for Multiple Myeloma
This protocol is based on studies evaluating the anti-tumor potential of miR-21 inhibitors in multiple myeloma.[1]
-
Cell Lines and Culture: Human multiple myeloma cell lines (e.g., OPM-2) are cultured under standard conditions.
-
Animal Model: Severe Combined Immunodeficient (SCID) mice are used.
-
Tumor Induction: A suspension of myeloma cells is injected subcutaneously into the flank of the mice.
-
Treatment: Once tumors are palpable, mice are randomized into treatment and control groups. The treatment group receives intratumoral injections of the miR-21 inhibitor (e.g., 1 mg/kg), while the control group receives a scrambled control oligonucleotide. Injections are typically administered every other day for a specified period.
-
Efficacy Assessment: Tumor volume is measured regularly using calipers. At the end of the study, tumors are excised, and tissues are analyzed for the expression of miR-21, its target genes (e.g., PTEN), and downstream signaling molecules (e.g., p-AKT) via qRT-PCR and Western blotting.
Experimental Workflow for In Vivo Efficacy Assessment
The following diagram illustrates a typical workflow for assessing the in vivo efficacy of a microRNA inhibitor.
Caption: A generalized experimental workflow for evaluating the in vivo efficacy of a miR-21 inhibitor.
Conclusion
The inhibition of miR-21 represents a promising therapeutic strategy for a variety of diseases, particularly cancer and fibrotic conditions. Preclinical in vivo studies have consistently demonstrated the potential of miR-21 inhibitors to modulate disease-relevant pathways and produce therapeutic benefits. While "this compound" remains an unidentifiable agent, the extensive research on other miR-21 inhibitors, such as lademirsen, provides a strong rationale for the continued development of this class of therapeutics. Future research and clinical trials will be crucial in establishing the clinical utility of miR-21 inhibition in human diseases.
References
- 1. Targeting miR-21 inhibits in vitro and in vivo multiple myeloma cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic advances of miRNAs: A preclinical and clinical update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Long-term, efficient inhibition of microRNA function in mice using rAAV vectors - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Inducible Gene Expression Systems: A Cost-Benefit Analysis of RG-102240 and Alternatives
For researchers, scientists, and drug development professionals, the precise control of gene expression is paramount. Inducible systems, which allow for the activation or repression of a target gene in response to a specific small molecule inducer, are invaluable tools in this endeavor. This guide provides a comprehensive cost-benefit analysis of the ecdysone-inducible system activated by RG-102240 and its alternatives, including the tetracycline-inducible (Tet-On/Tet-Off), tamoxifen-inducible Cre-ER, and mifepristone-inducible GeneSwitch™ systems. We present a detailed comparison of their performance based on experimental data, outline their mechanisms of action, and provide insights into their associated costs and experimental protocols.
Key Performance Metrics of Inducible Systems
The ideal inducible gene expression system exhibits high induction levels, low basal expression (leakiness), rapid response times, and dose-dependent activation, all while the inducer molecule itself has minimal off-target effects. The following tables summarize the quantitative performance of the discussed systems based on available experimental data.
| System | Inducer | Typical Induction Fold | Basal Expression (Leakiness) | Induction Speed | Reversibility |
| Ecdysone-Inducible (e.g., RheoSwitch®) | Ecdysone Analogs (e.g., this compound, veledimex) | Up to 1000-fold or higher[1] | Very Low[1] | Rapid (hours) | Yes |
| Tetracycline-Inducible (Tet-On/Tet-Off) | Doxycycline/Tetracycline | 100 to 1000-fold[2] | Low to Moderate | Rapid (hours) | Yes |
| Cre-ER | Tamoxifen/4-Hydroxytamoxifen | Not applicable (DNA recombination) | Low (some leakiness reported)[3] | Slower (days for maximal recombination) | No (irreversible DNA change) |
| GeneSwitch™ | Mifepristone (RU486) | High | Low | Rapid (hours) | Yes |
Cost-Benefit Analysis
| Inducer | System | Estimated Cost (Cell Culture Grade) | Benefits | Drawbacks |
| This compound / Veledimex | Ecdysone-Inducible | Not publicly available | High induction, very low leakiness, inducer is inert in mammals.[1] | Cost information is not readily available. |
| Doxycycline | Tetracycline-Inducible | ~$70-180 for 5g | Readily available, well-characterized, relatively low cost. | Potential for antibiotic resistance concerns in long-term studies, some reports of off-target effects. |
| Tamoxifen | Cre-ER | ~$220-360 for 1g | Precise spatial and temporal control of irreversible gene editing. | Inducer can have estrogenic side effects, potential for toxicity at higher doses.[3] Irreversible genetic modification. |
| Mifepristone (RU486) | GeneSwitch™ | ~$130-150 for 100mg | High induction levels, low leakiness. | Can have anti-progesterone and anti-glucocorticoid effects. |
Mechanisms of Action and Signaling Pathways
The underlying mechanisms of these inducible systems differ significantly, impacting their applications and experimental design.
Ecdysone-Inducible System (e.g., RheoSwitch® with this compound)
This system is based on the insect molting hormone ecdysone and its receptor. A modified ecdysone receptor (EcR) and its heterodimeric partner, the retinoid X receptor (RXR), are introduced into mammalian cells. In the presence of an ecdysone analog like this compound, the ligand-binding domain of EcR undergoes a conformational change, leading to the formation of an active transcription factor complex that binds to a specific response element to drive target gene expression. A key advantage is that ecdysone and its analogs are generally considered biologically inert in mammals, minimizing off-target effects.[1]
Tetracycline-Inducible Systems (Tet-On/Tet-Off)
The Tet systems utilize the tetracycline repressor protein (TetR) from E. coli.
-
Tet-Off System: A tetracycline-controlled transactivator (tTA), a fusion of TetR and the VP16 activation domain, binds to the tetracycline response element (TRE) and activates transcription. In the presence of doxycycline, tTA changes conformation and dissociates from the TRE, turning off gene expression.
-
Tet-On System: A reverse tTA (rtTA) is used, which only binds to the TRE and activates transcription in the presence of doxycycline.
Cre-ER System
This system provides temporal control over site-specific DNA recombination. The Cre recombinase is fused to a mutated ligand-binding domain of the estrogen receptor (ER). This fusion protein is sequestered in the cytoplasm. Upon binding of tamoxifen, the Cre-ER fusion protein translocates to the nucleus and excises a DNA sequence flanked by loxP sites. This is an irreversible genetic modification.
GeneSwitch™ System
The GeneSwitch™ system utilizes a chimeric regulatory protein composed of the GAL4 DNA-binding domain, a truncated human progesterone receptor ligand-binding domain (hPR-LBD), and the p65 activation domain. In the absence of the inducer, mifepristone (RU486), the regulatory protein is inactive. Upon mifepristone binding, the protein undergoes a conformational change, allowing it to bind to GAL4 upstream activating sequences (UAS) and drive target gene expression.[4]
Experimental Protocols
Detailed experimental protocols are crucial for the successful implementation of these systems. Below are generalized workflows for each system.
General Workflow for Inducible System Experiments
References
- 1. Ecdysone-inducible gene expression in mammalian cells and transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intraperitoneal Injection of Tamoxifen for Inducible Cre-Driver Lines [jax.org]
- 3. Optimizing tamoxifen-inducible Cre/loxp system to reduce tamoxifen effect on bone turnover in long bones of young mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
Safety Operating Guide
Navigating the Disposal of RG-102240: A Guide to Safe Laboratory Chemical Waste Management
In the absence of a specific Safety Data Sheet (SDS) for RG-102240, researchers, scientists, and drug development professionals are advised to handle and dispose of this compound as a hazardous chemical waste. Adherence to established laboratory safety protocols and regulatory guidelines is paramount to ensure the safety of personnel and the protection of the environment. This guide provides a comprehensive, step-by-step approach to the proper disposal of chemical waste, in line with the regulations set forth by the Environmental Protection Agency (EPA) and best practices in laboratory management.
Step 1: Hazardous Waste Determination
The initial and most critical step is to determine if the waste is hazardous. According to the Resource Conservation and Recovery Act (RCRA), a waste is considered hazardous if it is either listed by the EPA or exhibits one or more of the four hazardous characteristics.[1][2][3]
Listed Wastes: The EPA maintains specific lists of hazardous wastes from industrial processes (F and K lists) and discarded commercial chemical products (P and U lists).[1][2][3]
Characteristic Wastes: In the absence of a specific listing, a waste is deemed hazardous if it exhibits any of the following characteristics[2][4]:
| Characteristic | Definition | EPA Waste Code |
| Ignitability | Liquids with a flash point below 60°C (140°F), non-liquids that can cause fire through friction or spontaneous chemical changes, ignitable compressed gases, or oxidizers.[2][4] | D001 |
| Corrosivity | Aqueous wastes with a pH less than or equal to 2, or greater than or equal to 12.5, or liquids that can corrode steel at a rate greater than 6.35 mm per year.[2][4] | D002 |
| Reactivity | Wastes that are unstable under normal conditions, may react with water, or can generate toxic gases.[2] | D003 |
| Toxicity | Wastes that are harmful or fatal when ingested or absorbed. The toxicity is determined by the Toxicity Characteristic Leaching Procedure (TCLP). | D004 - D043 |
Given that the specific properties of this compound are unknown, it is prudent to manage it as a hazardous waste until a formal characterization can be made.
Step 2: Proper Waste Containment and Labeling
Once a chemical is designated as waste, it must be stored in appropriate containers.[5]
-
Container Compatibility: Use containers that are chemically compatible with the waste being stored. Plastic containers are often preferred.[5][6] The original container, if in good condition, is an ideal choice.[7]
-
Secure Closure: All waste containers must be securely capped during storage, except when adding or removing waste.[7]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name of the contents, and the date when waste was first added to the container.
Step 3: Segregation and Storage in a Satellite Accumulation Area (SAA)
Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[6][7]
-
Incompatible Chemicals: Incompatible chemicals must be segregated to prevent violent reactions or the emission of flammable or toxic gases.[5][7] As a general rule, store acids and bases separately, and keep oxidizing agents away from reducing agents and organic compounds.[7]
-
Storage Limits: A maximum of 55 gallons of hazardous waste may be stored in an SAA. For acutely toxic wastes (P-listed), the limit is one quart for liquids or one kilogram for solids.[6]
Step 4: Arranging for Disposal
Hazardous waste should never be disposed of down the drain or in the regular trash.[8][9]
-
Contact Environmental Health and Safety (EHS): Your institution's Environmental Health and Safety (EHS) department is responsible for the collection and disposal of hazardous chemical waste.[6] Contact them to schedule a pickup.
-
Waste Minimization: Whenever possible, seek ways to minimize the quantity of waste generated. This can include ordering smaller quantities of chemicals and substituting with non-hazardous alternatives where feasible.[6]
Experimental Workflow for Chemical Waste Disposal
The following diagram illustrates the general workflow for the proper disposal of a laboratory chemical such as this compound.
The Importance of the Safety Data Sheet (SDS)
A Safety Data Sheet is a standardized document that provides comprehensive information about a chemical, including its properties, hazards, and instructions for safe handling, storage, and disposal.[10][11] Employers are required to ensure that employees have access to SDSs for all hazardous chemicals they handle.[10] If an SDS is not available for this compound, it is crucial to request one from the manufacturer.[10] The SDS is not a risk assessment itself but a tool to help in making an informed assessment.[12]
References
- 1. epa.gov [epa.gov]
- 2. epa.gov [epa.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 5. danielshealth.com [danielshealth.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. vumc.org [vumc.org]
- 9. acs.org [acs.org]
- 10. chemicalsafety.com [chemicalsafety.com]
- 11. Safety data sheet - Wikipedia [en.wikipedia.org]
- 12. hse.gov.uk [hse.gov.uk]
Personal protective equipment for handling RG-102240
Extensive searches for "RG-102240" did not yield specific information for a chemical compound with this identifier. Without a corresponding Safety Data Sheet (SDS) or Material Safety Data Sheet (MSDS), it is not possible to provide the essential safety, handling, and disposal information requested.
Accurate identification of a chemical, typically through a Chemical Abstracts Service (CAS) number, is crucial for determining the appropriate personal protective equipment (PPE), safe handling procedures, and proper disposal methods. The provided identifier, "this compound," does not correspond to a readily identifiable substance in publicly available databases.
To ensure laboratory safety, it is imperative to have precise information on any chemical before handling. Researchers, scientists, and drug development professionals should always refer to the specific SDS for any substance to understand its potential hazards and the necessary precautions.
Should a valid identifier for this substance become available, a comprehensive guide on its safe handling and disposal can be developed.
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
